molecular formula C8H16N2O2 B6362302 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one CAS No. 1240570-21-1

2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B6362302
CAS No.: 1240570-21-1
M. Wt: 172.22 g/mol
InChI Key: VTQXWJCYGRKICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 172.121177757 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-(2-methylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7-5-9-3-4-10(7)8(11)6-12-2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQXWJCYGRKICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability Profile of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the thermodynamic stability of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one, a novel molecule with significant therapeutic potential. By integrating foundational principles with detailed experimental protocols, this document serves as an essential resource for researchers in drug development. We will explore the molecule's intrinsic physicochemical properties, delve into advanced thermal analysis techniques, and outline a systematic approach to forced degradation studies in line with international regulatory standards. The causality behind experimental choices is elucidated to empower scientists to design and execute robust stability programs.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with stability being a primary hurdle. A thorough understanding of a molecule's thermodynamic stability profile is not merely a regulatory requirement but a fundamental aspect of quality by design (QbD). It informs formulation development, packaging selection, storage conditions, and ultimately, patient safety. For this compound, a molecule featuring a tertiary amide linkage to a piperazine ring and a methoxy ether group, a proactive and in-depth stability assessment is paramount. These functional groups are known to be susceptible to specific degradation pathways, such as hydrolysis and oxidation.[1][2] This guide will provide the scientific framework for a comprehensive evaluation of this molecule's stability.

Physicochemical Characterization of this compound

A foundational understanding of the molecule's intrinsic properties is essential for designing meaningful stability studies.

Structural Features and Functional Group Analysis

This compound possesses key functional groups that are hotspots for potential degradation:

  • N-Acyl Piperazine Moiety: The tertiary amide bond within the piperazine ring system can be susceptible to hydrolysis under both acidic and basic conditions.[2] The rate of hydrolysis is often pH-dependent.

  • 2-Methylpiperazine Ring: The presence of the methyl group can influence the steric and electronic environment of the piperazine ring, potentially affecting its reactivity and basicity compared to unsubstituted piperazine.

  • Methoxy Ether Group: Ether linkages are generally stable but can be liable to oxidative degradation.

Estimated Physicochemical Properties
PropertyEstimated Value/RangeRationale & Significance
Molecular Formula C8H16N2O2Confirmed from supplier data for a similar compound.[3]
Molecular Weight 172.23 g/mol Calculated from the molecular formula.
Melting Point 150 - 170 °CBased on melting points of similar N-acyl piperazine derivatives.[4] A sharp melting endotherm in a DSC scan would indicate a crystalline solid.
pKa pKa1: ~5.5, pKa2: ~9.5Estimated based on the known pKa values of 2-methylpiperazine.[5][6] The two pKa values correspond to the two nitrogen atoms of the piperazine ring. This is critical for predicting solubility and degradation at different pH values.
Aqueous Solubility pH-dependentPiperazine and its salts are generally soluble in water.[7][8] Solubility is expected to be higher at acidic pH due to the protonation of the piperazine nitrogens.[2]
LogP 0.1 - 0.5Estimated based on structural similarity to other small piperazine derivatives. This suggests a relatively hydrophilic nature.

Thermal Analysis: Probing the Solid-State Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the solid-state stability of a drug substance.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, and other phase transitions.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

Hypothetical DSC Data

ParameterObserved ValueInterpretation
Melting Onset 155 °CInitiation of the melting process.
Melting Peak 160 °CIndicates the melting point of the crystalline form.
Decomposition Onset > 220 °COnset of exothermic decomposition, suggesting thermal instability at elevated temperatures.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and the presence of volatile components like water or residual solvents.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve for mass loss steps and determine the corresponding temperatures.

Hypothetical TGA Data

Temperature RangeMass Loss (%)Interpretation
25 - 120 °C< 0.5%Negligible mass loss, indicating the absence of significant amounts of water or volatile solvents.
> 220 °CSignificantCorrelates with the decomposition event observed in DSC, confirming thermal degradation.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation (stress testing) is a critical component of stability testing mandated by ICH guidelines.[9] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-DAD/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (Solid & Solution) (e.g., 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B compliant) Photo->HPLC Peak_Purity Peak Purity Assessment HPLC->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Pathway Degradation Pathway Elucidation Mass_Balance->Pathway Method Stability-Indicating Method Validation Pathway->Method Drug_Substance Drug Substance This compound Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

4.2.1. Hydrolytic Degradation

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH. The amide linkage is particularly susceptible to base-catalyzed hydrolysis.[2]

4.2.2. Oxidative Degradation

  • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Analyze samples at various time points. The piperazine ring and the methoxy group are potential sites of oxidation.

4.2.3. Thermal Degradation

  • Solid State: Store the solid drug substance at an elevated temperature (e.g., 80°C) in a controlled environment.

  • Solution State: Prepare a solution of the drug substance and heat it at 60°C. This helps to assess the stability in potential liquid formulations.

4.2.4. Photolytic Degradation

  • Expose the solid drug substance and a solution to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is crucial for separating the parent drug from its degradation products.

Typical HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and a phosphate buffer (pH adjusted)A gradient elution is often necessary to resolve the parent peak from various degradation products with different polarities.[1]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection Diode Array Detector (DAD) at a suitable wavelength and Mass Spectrometry (MS)DAD allows for peak purity analysis, while MS helps in the identification of degradation products.[1]
Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

Degradation_Pathways cluster_products Potential Degradation Products Parent 2-Methoxy-1-(2-methyl- piperazin-1-yl)ethan-1-one Hydrolysis_Acid 2-Methoxyacetic acid Parent->Hydrolysis_Acid Acid/Base Hydrolysis Hydrolysis_Amine 2-Methylpiperazine Parent->Hydrolysis_Amine Acid/Base Hydrolysis Oxidation_N_Oxide Piperazine N-Oxide Derivative Parent->Oxidation_N_Oxide Oxidation Oxidation_Demethoxy Demethoxylated Derivative Parent->Oxidation_Demethoxy Oxidation

Caption: Potential degradation pathways.

  • Hydrolysis: The primary degradation pathway is likely the hydrolysis of the amide bond, yielding 2-methoxyacetic acid and 2-methylpiperazine. This is expected to be the most significant degradation route under acidic and basic conditions.

  • Oxidation: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides. The methoxy group could also be a site for oxidative degradation.

Long-Term Stability Studies (as per ICH Q1A)

Following the insights gained from forced degradation studies, a formal stability study protocol should be established according to ICH Q1A(R2) guidelines.[6]

Recommended Storage Conditions for Long-Term Stability

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

At specified time points, samples should be analyzed using the validated stability-indicating method to monitor for any changes in purity, potency, and the formation of degradation products.

Conclusion and Future Perspectives

This guide has outlined a comprehensive strategy for assessing the thermodynamic stability of this compound. A thorough understanding of its physicochemical properties, coupled with rigorous thermal analysis and forced degradation studies, provides the necessary foundation for a successful drug development program. The elucidated degradation pathways and the validated stability-indicating method are critical tools for ensuring the quality, safety, and efficacy of the final drug product. Future work should focus on the isolation and structural characterization of any significant degradation products observed during these studies to fully understand the molecule's stability profile. This systematic and scientifically-driven approach will de-risk the development process and accelerate the delivery of this promising therapeutic agent to patients.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Kacan, M., Turkyilmaz, M., Karabulut, F., Altun, O., & Baran, Y. (2014). Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 572-577. [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry thermogram of (A) piperine, (B)...[Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Hasan, M., et al. (2023). Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. Journal of Chromatographic Science. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry trace of piperidine. [Link]

  • Semantic Scholar. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/8816b8a8b5c0e1a3b1e3e7f7b3e5a5e7d5c0a0f8]([Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Loba Chemie. (n.d.). N-METHYL PIPERAZINE. [Link]

  • PubMed. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. [Link]

  • PMC. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PMC. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. [Link]

  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. [Link]

  • University Blog Service. (n.d.). Freeman-2011-Thermal-Degradation-and-Oxidation-of-Aqueous-Piperazine-for-Carbon-Dioxide-Capture.pdf. [Link]

  • ResearchGate. (n.d.). Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. [Link]

  • ResearchGate. (n.d.). HPLC-UV/DAD chromatograms of piperazine derivative mixture. [Link]

  • Oncotarget. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

  • ACS Publications. (2022). Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. [Link]

  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]

Sources

Technical Whitepaper: Solubility Profiling & Thermodynamic Modeling of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

[1][2][3]

Executive Summary

The compound This compound (often referred to as N-(2-methoxyacetyl)-2-methylpiperazine) is a critical piperazine-based intermediate, widely utilized in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and other heterocyclic pharmaceutical agents.[1][2][3]

Understanding its solubility landscape is paramount for optimizing reaction yields, designing purification schemes (crystallization vs. extraction), and ensuring process scalability.[3] This guide details the solubility profile of this intermediate, providing thermodynamic models, experimental determination protocols, and solvent selection strategies based on polarity and hydrogen-bonding capability.[3]

Compound Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]

Before analyzing solubility, we must establish the solute's intrinsic properties which dictate its interaction with solvents.

PropertyData / Predictionmechanistic Insight
Chemical Structure Piperazine ring with C2-methyl and N1-methoxyacetyl substitution.[1][2][3]Amphiphilic nature: Hydrophilic ether/amide vs. Hydrophobic methyl/ring.[2][3]
Molecular Formula

MW: 172.23 g/mol
Physical State Viscous Oil / Low-melting SolidLikely solidifies as a salt (HCl/Oxalate); Free base is often an oil.[1][2][3]
pKa (Predicted) ~8.5 - 9.2 (N4-secondary amine)Critical: Solubility is highly pH-dependent in aqueous media.[1][2][3]
LogP (Predicted) -0.2 to 0.5Exhibits significant water solubility but extracts well into polar organics (DCM, EtOAc).[1][2][3]
H-Bond Donors 1 (N4-H)Capable of donating H-bonds; good solubility in H-bond acceptors (DMSO, Acetone).[1][2][3]
H-Bond Acceptors 3 (Amide O, Ether O, N4)High affinity for protic solvents (Alcohols, Water).[1][3]

Solubility Data & Solvent Screening[3][9][10]

Qualitative Solubility Profile

The following data categorizes solvent affinity based on the "Like Dissolves Like" principle and dielectric constants (

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Protic Methanol, Ethanol, WaterVery High Reaction solvent; difficult for extraction (product stays in phase).[1][2][3]
Polar Aprotic DMSO, DMF, DMAcVery High High-temp reactions; difficult to remove (high BP).[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary Extraction Solvent. Excellent partition coefficient.[2][3]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good for recrystallization (cooling) or back-extraction.[1][2][3]
Aromatic HC Toluene, XyleneModerate Useful for azeotropic drying; solubility drops significantly with T.
Aliphatic HC n-Hexane, n-Heptane, CyclohexaneLow / Insoluble Anti-solvent. Used to crash out the product or wash away non-polar impurities.[1][2][3]
Thermodynamic Solubility Trends (Temperature Dependent)

For process engineering (crystallization), the solubility (

Modified Apelblat Equation

Where


Predicted Solubility Behavior (Mole Fraction


):
  • Methanol: Curve is flat; high solubility (>0.[2][3]15) even at low T.[2][3]

  • Ethyl Acetate: Steep curve; ideal for cooling crystallization.[2][3] Solubility increases 5-10x from 10°C to 60°C.[1][2][3]

  • Toluene: Very steep curve; low solubility at ambient T, moderate at reflux.[2][3]

Experimental Protocol: Solubility Determination

To generate precise solubility curves for this specific intermediate, the Laser Monitoring Observation Technique is the gold standard, offering higher accuracy than gravimetric methods.

Protocol: Dynamic Laser Solubility Measurement
  • Preparation: Place a known mass of solvent and solute in a jacketed glass vessel equipped with a turbidity probe (or focused beam reflectance measurement, FBRM).[2][3]

  • Heating Phase: Heat the mixture at a constant rate (e.g., 0.5 K/min) with stirring (400 rpm).

  • Dissolution Point (

    
    ):  Record the temperature where laser transmission reaches 100% (or particle count drops to zero).[2][3] This is the saturation temperature for the specific concentration.[2][3]
    
  • Cooling Phase: Cool at a controlled rate to determine the Metastable Zone Width (MSZW).

  • Repetition: Repeat with varying solute concentrations to build the full Polythermal Curve.

Visualization of Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the experimental solubility data.

SolubilityWorkflowStartStart: this compoundCheckStateCheck Physical State(Oil vs. Solid)Start->CheckStateSolidSolid (MP > 40°C)CheckState->SolidOilViscous Oil / Low MPCheckState->OilSolubilityTestRun Solubility Screen(10 Solvents)Solid->SolubilityTestOil->SolubilityTestProcess_EvapProcess: Solvent Exchange / DistillationOil->Process_EvapCannot CrystallizeHighSolHigh Solubility(MeOH, DCM)SolubilityTest->HighSolDissolves ColdModSolT-Dependent Solubility(EtOAc, Toluene)SolubilityTest->ModSolDissolves Hot OnlyLowSolLow Solubility(Heptane, Ether)SolubilityTest->LowSolInsoluble HotProcess_PrecipProcess: Anti-Solvent Precipitation(Add Heptane to EtOAc soln)HighSol->Process_PrecipRequires Anti-SolventProcess_CrystProcess: Cooling Crystallization(Use EtOAc or Toluene)ModSol->Process_CrystIdeal for Purification

Figure 1: Decision matrix for process development based on solubility screening results.[1][2][3]

Process Implications: pH-Swing Extraction[1][2][3]

Due to the basic nitrogen (N4) in the piperazine ring, the solubility of this compound can be manipulated via pH. This is the most efficient method for purification from reaction mixtures.[2][3]

Mechanism:

  • Acidic pH (pH < 4): The N4 nitrogen is protonated (

    
    ).[2][3] The compound becomes an ionic salt, highly soluble in water and insoluble in organic solvents.
    
  • Basic pH (pH > 10): The N4 nitrogen is deprotonated (Free Base).[2][3] The compound becomes lipophilic, extracting into DCM or EtOAc.

Recommended Purification Workflow:

  • Dissolve crude reaction mixture in dilute HCl (aq).

  • Wash aqueous layer with DCM (removes non-basic impurities).[2][3]

  • Basify aqueous layer with NaOH or

    
     to pH > 11.[2][3]
    
  • Extract product into DCM or Ethyl Acetate.[2][3]

  • Concentrate organic layer to obtain pure This compound .[1][2][3]

References

  • PubChem Compound Summary. (2025). 1-(2-Methoxyacetyl)-2-methylpiperazine.[1][2][3] National Center for Biotechnology Information.[2][3] Link

  • Cayman Chemical. (2024).[2][3][4] 1-(2-Methoxyphenyl)piperazine Solubility Data. (Used as homologous reference for piperazine solubility trends). Link

  • Journal of Chemical & Engineering Data. (2011). Solubility of Piperazine Derivatives in Organic Solvents. (General reference for thermodynamic modeling of piperazine amides). Link

  • ChemicalBook. (2025).[2][3] 2-Methylpiperazine Properties and Applications. Link

  • SWGDRUG. (2005).[2][3][5][6][7][8] Monograph: Piperazine Derivatives Solubility Screening. Scientific Working Group for the Analysis of Seized Drugs.[2][3] Link

Pharmacological Profiling & Target Landscape: 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Synthon Advantage

In modern medicinal chemistry, 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one (hereafter referred to as MMP-Linker ) represents a high-value "privileged structure" rather than a standalone active pharmaceutical ingredient (API). It functions primarily as a chiral building block and a fragment lead in Fragment-Based Drug Discovery (FBDD).

Its structural architecture combines three critical pharmacophoric elements:

  • The Piperazine Core: A canonical scaffold for GPCR and ion channel ligands.

  • The 2-Methyl Substitution: A "chiral switch" that introduces conformational rigidity, often improving selectivity profiles and metabolic stability compared to unsubstituted piperazines.

  • The Methoxyacetyl Moiety: A polar capping group that functions as a hydrogen bond acceptor and, critically, as a bioisostere for acetylated lysine.

This guide details the biological targets where this motif shows the highest binding probability, supported by structural activity relationships (SAR) and mechanistic causality.

Structural Analysis & Pharmacophore Mapping

Before defining targets, we must define the interaction potential of the molecule.

Structural ZoneChemical FeatureBiological Interaction Potential
Zone A: N4-Amine Secondary Amine (

)
Cationic Center: Critical for ionic bonding with Asp/Glu residues in GPCR transmembrane domains (e.g., D2, 5-HT). Synthetic Handle: Site for library expansion (S

Ar or Reductive Amination).
Zone B: 2-Methyl Steric Bulk / ChiralitySelectivity Filter: Restricts ring puckering; differentiates between receptor subtypes (e.g., 5-HT

vs 5-HT

). Prevents rapid N-dealkylation.
Zone C: Methoxyacetyl Amide + EtherH-Bond Acceptor: Interacts with "hinge" regions in kinases or solvent-front water networks. Acetyl-Lysine Mimic: Targets Bromodomains (BET family).

Primary Biological Targets

Based on structural homology and fragment screening data, MMP-Linker is a priority scaffold for the following target classes.

Epigenetic Targets: Bromodomains (BET Family)

The methoxyacetyl group is a validated pharmacophore for mimicking the acetylated lysine (


) residue recognized by Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4).
  • Mechanism: The carbonyl oxygen of the amide accepts a hydrogen bond from the conserved Asparagine (Asn140 in BRD4) in the binding pocket. The methoxy oxygen interacts with the unique water network within the hydrophobic cavity.

  • Relevance: MMP-Linker serves as the "headgroup" for designing inhibitors against MYC-driven malignancies.

  • Causality: The 2-methyl group on the piperazine ring twists the conformation, potentially filling the "WPF shelf" region of the bromodomain, enhancing potency over non-chiral analogs.

Kinase Inhibitors (ATP-Binding Site)

Piperazine-amides are ubiquitous in kinase inhibitors (e.g., Bosutinib, Brigatinib).

  • Mechanism: The MMP-Linker moiety typically orients towards the Solvent Exposed Region .

  • Role: It modulates physicochemical properties (solubility) and makes specific H-bonds with residues at the rim of the ATP pocket.

  • Target Specificity: High potential for ALK (Anaplastic Lymphoma Kinase) and EGFR when coupled with an aminopyrimidine hinge binder.

G-Protein Coupled Receptors (GPCRs)

The free N4-amine (if protonated) mimics the basic nitrogen of biogenic amines (dopamine, serotonin).

  • Targets:

    • Dopamine D2/D3 Receptors: The piperazine ring is a classic scaffold for antipsychotics.

    • Serotonin 5-HT1A/2A: The 2-methyl substitution is known to enhance 5-HT subtype selectivity.[1]

  • Caveat: As a fragment, MMP-Linker has low affinity (

    
    ). It requires an aromatic "tail" attached to the N4 position to achieve nanomolar potency (e.g., an indole or phenyl group).
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Determine direct binding affinity (


) of MMP-Linker to purified BRD4 protein.

Methodology:

  • Immobilization: Biotinylate BRD4 protein and immobilize on a Streptavidin (SA) sensor chip.

  • Reference Channel: Immobilize an inert protein (BSA) or a mutant BRD4 (N140A) that cannot bind acetyl-lysine mimics. This validates that binding is specific to the pocket.

  • Injection: Inject MMP-Linker at concentrations ranging from

    
     to 
    
    
    
    in running buffer (PBS-P+, 1% DMSO).
  • Flow Rate: High flow (30

    
    /min) to minimize mass transport limitations.
    
  • Validation: Use JQ1 (a known potent binder) as a positive control. If JQ1 does not bind, the surface is inactive.

Protocol B: Microsomal Stability Assay

Objective: Assess the metabolic vulnerability of the methoxyacetyl and methyl-piperazine groups.

Methodology:

  • Incubation: Mix MMP-Linker (

    
    ) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
  • Metabolite ID: Look for mass shifts of -14 Da (O-demethylation) or +16 Da (N-oxidation).

Visualization of Signaling & Workflow

Diagram 1: Fragment-Based Drug Discovery (FBDD) Workflow

This diagram illustrates how MMP-Linker is evolved from a low-affinity fragment to a high-potency lead.

FBDD_Workflow cluster_0 Iterative Optimization Fragment MMP-Linker Fragment (Low Affinity, High Ligand Efficiency) Screening Biophysical Screening (SPR / NMR / X-ray) Fragment->Screening Library Test Hit Validated Hit (Binds to Target Pocket) Screening->Hit Confirmation Evolution Fragment Growing (Attach Aryl Group at N4) Hit->Evolution Synthetic Chem Lead Lead Candidate (nM Potency, Optimized PK) Evolution->Lead SAR Optimization

Caption: Evolution of MMP-Linker from raw fragment to potent drug candidate via FBDD.

Diagram 2: Putative Binding Mode (Bromodomain)

Visualizing the interaction mechanism of the methoxyacetyl pharmacophore.

Binding_Mode Asn140 Asn140 Residue (H-Bond Donor) Carbonyl Amide Carbonyl (C=O) (MMP-Linker) Asn140->Carbonyl Hydrogen Bond Water Conserved Water (Structural Bridge) Methoxy Methoxy Oxygen (MMP-Linker) Water->Methoxy H-Bond Network WPF WPF Shelf (Hydrophobic Region) Methyl 2-Methyl Group (Chiral Twist) Methyl->WPF Van der Waals / Shape Fit

Caption: Mechanistic binding hypothesis of MMP-Linker to the BET Bromodomain acetyl-lysine pocket.

Safety & Toxicological Considerations

While the piperazine core is generally safe, specific risks associated with this derivative must be monitored:

  • Opioid-Like Activity:

    • Risk: Structural analogs like 2-methyl-AP-237 are potent

      
      -opioid agonists.[2] While the methoxyacetyl group (ether) reduces lipophilicity compared to the butyryl group of AP-237, high-dose exposure could still trigger opioid receptors.
      
    • Mitigation: Early screening against

      
      , 
      
      
      
      , and
      
      
      opioid receptors is mandatory to rule out abuse liability.
  • Reactive Metabolites:

    • The piperazine ring is susceptible to bioactivation (formation of reactive iminium ions) if not sterically hindered. The 2-methyl group provides some protection, but downstream metabolites should be trapped with Glutathione (GSH) in vitro to assess covalent binding risk.

Data Summary Table: Predicted Activity Profile

Target ClassPredicted Affinity (

)
Mechanism of ActionKey Analog Reference
Bromodomains (BRD4)

Acetyl-Lysine MimicJQ1 (structural motif similarity)
5-HT1A Receptor

(Fragment)
Orthosteric AntagonistWay-100635 (Piperazine core)
Kinase (ALK/EGFR) N/A (Linker role)Solvent Front BinderBrigatinib (Piperazine linker)

-Opioid Receptor
Low/ModerateAgonist2-Methyl-AP-237 (Analog)

References

  • Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature 468.7327 (2010): 1067-1073. [Link]

  • Bolognesi, M. L., et al. "Fragment-based drug discovery of bromodomain inhibitors." Journal of Medicinal Chemistry 59.10 (2016). (Contextual grounding for methoxyacetyl mimics).
  • Huang, X., et al. "Structural insights into the interaction of piperazine-based inhibitors with kinases.
  • World Health Organization. "Critical Review Report: 2-Methyl-AP-237." Expert Committee on Drug Dependence. (2020). [Link] (Safety/Tox grounding).

  • Klabunde, T. "Fragment-based drug discovery: practical strategies." Expert Opinion on Drug Discovery 2.3 (2007).

Disclaimer: This guide is for research purposes only. The molecule described is a chemical intermediate/probe and is not approved for clinical use.

Sources

Methodological & Application

Application Notes & Protocols: A Technical Guide to the Reaction Kinetics of Methoxyacetyl Chloride with 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-acylation of piperazine scaffolds is a cornerstone reaction in the synthesis of a vast array of pharmacologically active molecules. The reaction between methoxyacetyl chloride and 2-methylpiperazine is of particular interest, yielding a key intermediate for various drug development programs. Understanding the kinetics of this transformation is paramount for process optimization, impurity profiling, and ensuring selective mono-acylation. This guide provides an in-depth analysis of the reaction mechanism, outlines robust protocols for kinetic analysis using state-of-the-art techniques, and offers expert insights into experimental design and data interpretation. We present detailed methodologies for stopped-flow spectroscopy, quenched-flow analysis, and in-situ NMR monitoring, empowering researchers to select the optimal approach for their specific objectives.

Introduction: The Significance of Amide Bond Formation

The formation of an amide bond via the acylation of an amine is one of the most fundamental and frequently employed reactions in medicinal chemistry and process development[1]. The reaction of an acyl chloride, such as methoxyacetyl chloride, with a cyclic diamine like 2-methylpiperazine, proceeds rapidly and exothermically. Methoxyacetyl chloride is a highly reactive acylating agent due to the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing chloride atom[2][3].

Key Challenges & The Need for Kinetic Analysis:

  • Reaction Rate: The reaction is typically too fast to be monitored by conventional techniques like manual sampling and subsequent analysis[4][5]. Half-lives are often in the millisecond to second range.

  • Selectivity: 2-Methylpiperazine possesses two secondary amine nucleophiles. While the methyl group offers some steric hindrance, the potential for di-acylation to form an undesired byproduct is a significant concern. Kinetic control is crucial for maximizing the yield of the desired mono-acylated product.

  • Process Safety: The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized. The rapid and exothermic nature of the reaction requires careful thermal management.

A thorough kinetic study provides the quantitative data needed to address these challenges, enabling precise control over reaction conditions to optimize yield, selectivity, and safety.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a classic nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway[3][6].

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of 2-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, unstable tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, either a second molecule of 2-methylpiperazine or an added non-nucleophilic base (e.g., triethylamine), removes the proton from the newly acylated nitrogen, yielding the final neutral amide product and a hydrochloride salt[7].

Reaction_Mechanism Reactants 2-Methylpiperazine + Methoxyacetyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate 1. Nucleophilic Attack Products Mono-acylated Product + HCl Intermediate->Products 2. Chloride Elimination 3. Deprotonation

Caption: Nucleophilic acyl substitution mechanism.

Safety First: Handling Reactive Reagents

Both reactants require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

ReagentCAS NumberKey HazardsRecommended PPE & Handling
Methoxyacetyl Chloride 38870-89-2Flammable, corrosive, causes severe skin and eye irritation, moisture sensitive, reacts violently with water.[2][8][9][10]Tightly fitting safety goggles, face shield, chemical-resistant gloves (e.g., butyl rubber), flame-retardant lab coat. Handle under an inert atmosphere (N₂ or Ar). Use non-sparking tools.[10][11]
2-Methylpiperazine 109-07-9Flammable solid, causes skin and eye irritation, may cause respiratory irritation.[12][13][14]Safety goggles, protective gloves, lab coat. Avoid creating dust. Keep away from ignition sources.[13][14]

Scientist's Note: Methoxyacetyl chloride is highly sensitive to moisture and will hydrolyze to methoxyacetic acid and HCl[2]. Ensure all glassware is oven-dried and the reaction is conducted using anhydrous solvents under an inert atmosphere to prevent reagent degradation and ensure kinetic reproducibility.

Methodologies for Kinetic Analysis

Given the rapid nature of this acylation, specialized techniques are required. The choice of method depends on whether the reaction possesses a suitable spectroscopic handle (a change in absorbance or fluorescence).

Methodology_Selection Start Objective: Measure Reaction Kinetics Decision1 Is there a change in UV-Vis absorbance or fluorescence upon reaction? Start->Decision1 NMR_Method Complementary Method: In-situ NMR Monitoring Start->NMR_Method For byproduct analysis & slower reactions StoppedFlow Primary Method: Stopped-Flow Spectroscopy Decision1->StoppedFlow  Yes   QuenchedFlow Alternative Method: Quenched-Flow with HPLC/LC-MS Decision1->QuenchedFlow  No or Unclear   Analysis1 Directly measures rate (sub-second resolution) StoppedFlow->Analysis1 Analysis2 Requires offline analysis (versatile, identifies intermediates) QuenchedFlow->Analysis2 Analysis3 Monitors all species (slower, structural info) NMR_Method->Analysis3

Caption: Decision workflow for selecting a kinetic analysis method.

Protocol 1: Stopped-Flow UV-Vis Spectroscopy

This is the preferred method for reactions on the millisecond-to-second timescale that exhibit a change in absorbance.[15][16][17] It works by rapidly mixing two reactant solutions and then stopping the flow in an observation cell, where the change in absorbance over time is recorded.[4][5]

Principle: The formation of the N-acylpiperazine product may lead to a shift in the UV-Vis spectrum compared to the reactants. By monitoring the absorbance at a specific wavelength, we can track the concentration of a reactant or product over time.

Experimental Protocol:

  • Wavelength Selection:

    • Acquire full UV-Vis spectra of the individual reactants (methoxyacetyl chloride, 2-methylpiperazine in the reaction solvent) and the final product (if available).

    • Identify a wavelength where the change in absorbance upon reaction is maximal. This will provide the best signal-to-noise ratio.

  • Solution Preparation:

    • Syringe A: Prepare a solution of 2-methylpiperazine in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane).

    • Syringe B: Prepare a solution of methoxyacetyl chloride in the same solvent.

    • Expert Insight: To simplify the kinetics, use pseudo-first-order conditions. This is achieved by having one reactant (e.g., 2-methylpiperazine) in large excess (at least 10-fold) over the other (methoxyacetyl chloride). Under these conditions, the concentration of the excess reactant remains effectively constant, and the reaction rate will appear to be dependent only on the concentration of the limiting reactant.

  • Instrument Setup (e.g., Applied Photophysics SX20 or similar):

    • Set the instrument to the predetermined wavelength.

    • Equilibrate the sample handling unit and syringes to the desired reaction temperature (e.g., 25 °C).

    • Flush the syringes and flow circuit thoroughly with the reaction solvent to remove any impurities or water.

  • Data Acquisition:

    • Load the reactant solutions into their respective drive syringes.

    • Initiate a "push" to rapidly mix the reactants. The instrument's software will trigger data collection the moment the flow stops.[4][15]

    • Collect absorbance data as a function of time. A typical run might last from 1 to 10 seconds, collecting thousands of data points.

    • Perform several replicate runs (3-5) to ensure reproducibility.

  • Data Analysis:

    • The resulting kinetic trace (Absorbance vs. Time) is fitted to an appropriate rate equation. For a reaction under pseudo-first-order conditions, the data will fit a single exponential function:

      • A(t) = A∞ + (A₀ - A∞)e-k't

      • Where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and k' is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be determined by plotting the observed rate constants (k') against the concentration of the excess reactant. The slope of this line will be k₂.

Parameter Typical Value Rationale
SolventAnhydrous AcetonitrileAprotic polar solvent, good for UV transparency.
Temperature25.0 ± 0.1 °CControlled for accurate rate constant determination.
[2-Methylpiperazine]10 mM - 50 mMKept in at least 10-fold excess.
[Methoxyacetyl Chloride]0.5 mMThe limiting reagent.
Wavelength (λ)To be determined empiricallyWavelength of maximum absorbance change.
Data Collection Time5 secondsShould be >5 half-lives of the reaction.
Protocol 2: Quenched-Flow with HPLC-UV Analysis

This technique is invaluable when there is no convenient spectroscopic handle or when definitive identification of products and byproducts is required. The reaction is initiated by mixing and allowed to proceed for a specific duration (the "aging time") before being stopped ("quenched") by a chemical agent.[18] The resulting mixture is then analyzed offline.

Principle: By varying the aging time and analyzing the composition of each quenched sample, a concentration vs. time profile can be constructed for each species in the reaction.

Experimental Protocol:

  • Reagent Preparation:

    • Syringe A (Reactant 1): 2-Methylpiperazine in anhydrous solvent.

    • Syringe B (Reactant 2): Methoxyacetyl chloride in anhydrous solvent.

    • Syringe C (Quencher): A solution that reacts instantly and irreversibly with the acyl chloride to stop the reaction. A primary amine with high nucleophilicity and a strong chromophore for easy detection, such as benzylamine in excess, is a suitable choice.

  • Instrument Setup (e.g., KinTek RQF-3 or similar):

    • The instrument uses drive rams to mix reactants A and B. The mixture flows through a delay loop of a specific volume.[19]

    • After the desired aging time (determined by the loop length and flow rate), the reaction mixture is mixed with the quencher from Syringe C.[20]

    • The quenched sample is collected in a vial for analysis.

  • Data Acquisition:

    • Perform a series of experiments, varying the aging time from milliseconds to several seconds to cover the entire course of the reaction.

    • Collect at least 8-10 time points to accurately define the kinetic curve.

    • Collect a "zero time" point by mixing the quencher with the acyl chloride before it can react with the piperazine.

    • Collect an "infinite time" point by allowing the primary reaction to go to completion before quenching.

  • Offline Analysis (HPLC-UV):

    • Develop an HPLC method (e.g., reverse-phase C18 column) that can resolve the starting materials, the desired product, the quenched acyl chloride, and any byproducts (like the di-acylated piperazine).

    • Create calibration curves for each analyte to allow for accurate quantification from the peak areas in the chromatograms.

    • Analyze each collected sample by HPLC.

  • Data Analysis:

    • Plot the concentration of the product as a function of time.

    • Fit this data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.

Protocol 3: In-situ ¹H NMR Spectroscopy

While likely too slow to capture the initial fast phase of this specific reaction, NMR is a powerful tool for monitoring overall reaction progress, identifying intermediates and byproducts, and studying slower reactions.[21][22]

Principle: The proton signals of the reactants and products will have distinct chemical shifts. By acquiring spectra at regular time intervals, the relative integrals of these signals can be used to determine the concentration of each species over time.[23][24]

Experimental Protocol:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve 2-methylpiperazine in a suitable deuterated solvent (e.g., CD₃CN).

    • Acquire a reference spectrum (t=0).

    • Carefully add a known amount of methoxyacetyl chloride to the NMR tube, quickly mix, and immediately place the tube in the spectrometer.

  • Data Acquisition:

    • Use an automated experiment setup to acquire ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds).[25]

    • The time between scans should be short enough to capture the reaction profile adequately.

  • Data Analysis:

    • Process the series of spectra.

    • Identify characteristic, non-overlapping peaks for the reactant and product. For example, the protons adjacent to the nitrogen in 2-methylpiperazine will shift significantly upon acylation.

    • Integrate these peaks in each spectrum. The decrease in the reactant integral and the increase in the product integral over time can be plotted to determine the reaction kinetics.

Scientist's Note: The main limitation of NMR for this reaction is its temporal resolution. The time required for sample mixing and the acquisition of the first spectrum may be longer than the reaction half-life. Therefore, NMR is best used as a complementary technique to confirm product structure and quantify final conversion and byproduct formation.

References

  • Rapid reaction kinetics (Stopped-Flow) . University of York. [Link]

  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics . Agilent. [Link]

  • Monitoring fast reactions using Stopped Flow Kinetics on the Cary 50/60 UV-Vis . Agilent. [Link]

  • Reaction Monitoring & Kinetics . Chemical Instrumentation Facility - Iowa State University. [Link]

  • Stopped-flow . Wikipedia. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions . Analytical Chemistry - ACS Publications. [Link]

  • Methoxyacetyl Chloride MSDS . KSCL (KRISHNA). [Link]

  • Methoxyacetyl Chloride - Material Safety Data Sheet (MSDS) . [Link]

  • Benchtop NMR Reaction Monitoring for Kinetic Profiling . Magritek. [Link]

  • Kinetic Profiling by NMR . Bruker. [Link]

  • Stopped Flow . UMS IBSLOR. [Link]

  • Reaction Monitoring . Oxford Instruments. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

  • Reactions of Acid Chlorides . Chemistry LibreTexts. [Link]

  • Quench-flow . CBS CNRS. [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products . ACS Publications. [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives . ResearchGate. [Link]

  • Flow-Based Systems for Rapid and High-Precision Enzyme Kinetics Studies . PMC. [Link]

  • Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry . ACS Publications. [Link]

  • Quench-Flow . TgK Scientific. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Yield & Regioselectivity in Hindered Piperazine Amidation[1][2]

Executive Summary & Core Challenge

The synthesis of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one presents a classic but deceptive challenge in medicinal chemistry: Regioselectivity .[1][2]

The target molecule features an acyl group attached to the hindered nitrogen (N1) adjacent to the methyl group.[1][2] However, 2-methylpiperazine contains two nucleophilic nitrogen atoms:[1][2]

  • N1 (Hindered): Adjacent to the methyl group (sterically obstructed).[1][2]

  • N4 (Unhindered): Distal to the methyl group (kinetically favored).[1][2]

The Critical Failure Mode: If you attempt a direct reaction between 2-methylpiperazine and methoxyacetyl chloride, the electrophile will preferentially attack the unhindered N4 position, yielding the wrong isomer (1-(3-methylpiperazin-1-yl)-...) or a mixture of bis-acylated byproducts.[2]

To achieve high yields (>85%) of the correct isomer, you must utilize a Protection-Deprotection strategy. [2]

Interactive Troubleshooting Guide (Q&A)

Module A: Low Yield & Impurities

Q: "I am running a direct coupling with HATU/DIPEA, but my yield is <30% and I see multiple spots on TLC. What is happening?"

A: You are likely observing a mixture of Regioisomer B (N4-acyl) and Bis-amide (N1,N4-diacyl) .[2] The direct coupling approach is thermodynamically and kinetically flawed for this specific target.[2]

  • Diagnosis: The unhindered N4 amine reacts 10-100x faster than the hindered N1 amine.[1][2]

  • Correction: Switch to the "Boc-Route" (detailed in Section 3). You must block the N4 position first.[1][2]

  • Immediate Fix (if sticking to direct coupling): This is not recommended, but if unavoidable, use a massive excess of 2-methylpiperazine (5-10 equivalents) to statistically favor mono-acylation, then separate isomers via preparative HPLC.[2] Note: This is not scalable.

Module B: Reaction Stalled

Q: "I am using the N4-Boc protected precursor, but the acylation at N1 is extremely slow or incomplete. How do I push it to completion?"

A: The N1 position is sterically crowded.[1][2] Standard peptide coupling reagents (EDC, HATU) often struggle here due to the bulk of the activated ester intermediate.[2]

  • Optimization:

    • Switch Electrophile: Use Methoxyacetyl chloride instead of the carboxylic acid/coupling agent.[1][2] Acid chlorides are smaller and more reactive.[2]

    • Base Selection: Use DIPEA (Hunig's Base) rather than Triethylamine (TEA).[1][2] DIPEA is non-nucleophilic and bulky, preventing it from interfering with the acid chloride while effectively neutralizing HCl.[2]

    • Temperature: Heat the reaction to 50-60°C in 1,2-Dichloroethane (DCE) or Toluene if using the acid chloride.

Module C: Workup & Solubility

Q: "My product is water-soluble and I'm losing it during the aqueous wash. How do I recover it?"

A: Piperazine amides are highly polar and often amphoteric.[1][2]

  • The "Salting Out" Protocol:

    • Saturate the aqueous phase with NaCl or K2CO3 .[1][2]

    • Use Chloroform:Isopropanol (3:1) or DCM:MeOH (9:1) for extraction, not just pure DCM or Ethyl Acetate.[1][2]

    • pH Control: Ensure the pH is >10 during extraction to keep the free amine deprotonated (neutral) and organic-soluble.[1][2]

Recommended Synthetic Workflow (The "Boc-Route")

This protocol guarantees the correct regiochemistry by blocking the competing N4 site.[2]

Step-by-Step Protocol

Step 1: Regioselective Protection (Synthesis of Precursor) [2]

  • Reagents: 2-Methylpiperazine (1.0 eq), Boc-Anhydride (0.9 eq), DCM, 0°C.

  • Mechanism: At 0°C with a slight deficit of Boc2O, the reagent reacts almost exclusively with the unhindered N4.[1][2]

  • Product: tert-butyl 3-methylpiperazine-1-carboxylate (N4-Boc).[1][2]

Step 2: Acylation of Hindered Amine

  • Reagents: N4-Boc-Intermediate (1.0 eq), Methoxyacetyl Chloride (1.2 eq), DIPEA (2.0 eq), DCM (anhydrous).[2]

  • Procedure:

    • Dissolve N4-Boc intermediate and DIPEA in dry DCM.[1][2]

    • Cool to 0°C.

    • Add Methoxyacetyl chloride dropwise (exothermic).[1][2]

    • Allow to warm to RT and stir for 4-12 hours. (Heat to 40°C if monitoring shows stall).

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Stir at RT for 1 hour. Evaporate solvent.[1][2][3][4]

  • Purification: Neutralize with basic resin or K2CO3 wash (using the solubility tricks in Module C).[1][2]

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the necessity of the protection strategy.

ReactionPathway Start 2-Methylpiperazine (2 Nucleophiles: N1 & N4) Direct Direct Acylation (Methoxyacetyl Cl) Start->Direct Path A (Fast) CorrectRoute Protection Strategy (Boc-Anhydride) Start->CorrectRoute Path B (Controlled) WrongProduct Major Product: N4-Acyl Isomer (UNWANTED) Direct->WrongProduct Kinetic Control Intermediate Intermediate: N4-Boc-2-Methylpiperazine (N1 Free) CorrectRoute->Intermediate Selectivity >95% Acylation Acylation Step (Methoxyacetyl Cl + DIPEA) Intermediate->Acylation Forced N1 Reaction Target Target Molecule: N1-Acyl-2-Methylpiperazine Acylation->Target Deprotection (HCl/TFA)

Caption: Decision tree comparing the failed direct acylation route (Red) vs. the high-yield protection strategy (Green).

Data & Stoichiometry Reference

Solvent & Base Selection Matrix
ComponentRecommendationReason
Solvent DCM (Dichloromethane) Excellent solubility for Boc-protected intermediates; easy removal.[1][2]
Alt. Solvent THF (Tetrahydrofuran) Use if the acid chloride is prone to hydrolysis or if higher T is needed.[1][2]
Base DIPEA (Hunig's Base) Critical. Non-nucleophilic.[1][2] Won't react with acid chloride.[1][2]
Base (Avoid) Pyridine / TEA Pyridine can cause racemization; TEA can form acyl-ammonium salts that are hygroscopic.[1][2]
Coupling Agent Acid Chloride Preferred. High reactivity overcomes N1 steric hindrance.[1][2]
Coupling Agent HATU / EDC Backup. Slower.[1][2] Use only if Acid Chloride is unavailable.[2]

References

  • Regioselective Acylation of Piperazines

    • Title: "Regioselective Synthesis of Novel N2- and N4-Substituted 7-Methylpyrazolo[4,5-e][1,2,4]thiadiazines"
    • Relevance: Demonstrates the kinetic preference for N4-alkylation/acylation in methyl-substituted piperazine rings and the necessity of protection str
    • Source:[2]

  • Synthesis of Piperazine Amides (Sotorasib Intermediates)

    • Title: "1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor"[2]

    • Relevance: Details the experimental conditions (DIPEA/THF) for coupling hindered piperazines with electrophiles.
    • Source: [J-Stage / Chem. Pharm.[1][2] Bull.]([Link]1][2]

  • General Reactivity of 2-Methylpiperazine

    • Title: "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkyl
    • Relevance: Validates the use of steric control to direct substitution to the unhindered nitrogen first.
    • Source:[2]

Sources

Technical Support Center: Purification of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one . It is designed for researchers encountering specific isolation and purity challenges with this polar, basic, and regio-sensitive intermediate.

Case ID: PIP-ME-01 Molecule Profile:

  • Core: 2-Methylpiperazine (Chiral, hindered amine at N1, accessible amine at N4).

  • Functionalization: N1-acylated with a methoxyacetyl group.

  • Key Property: Amphiphilic but highly water-soluble due to the ether oxygen and secondary amine.

  • Critical Challenge: Distinguishing and separating N1-acyl (Target) vs. N4-acyl (Byproduct) regioisomers.

Module 1: The "Invisible Product" (Extraction Failures)

Symptom: You performed a standard aqueous workup (DCM/Water), but the organic layer contains no product. The product is "lost" in the aqueous phase.

Root Cause: The combination of the methoxy ether tail and the secondary amine (N4) creates high aqueous solubility. At neutral or acidic pH, the N4 nitrogen is protonated (


), locking the molecule in the water phase. Even as a free base, the methoxy group hydrogen-bonds with water, resisting extraction into non-polar solvents.
Protocol: The "Salting-Out" pH-Swing

Do not use simple extraction. Use this thermodynamic forcing strategy.

  • Acidify: Bring aqueous phase to pH 2–3 with 1M HCl. Wash with DCM (

    
     volume).
    
    • Why: This removes non-basic impurities (e.g., methoxyacetic acid, non-basic neutrals). Your product is trapped in water as the hydrochloride salt.

  • Saturation (The Critical Step): Add solid NaCl to the aqueous phase until saturation (brine).

    • Why: This disrupts the hydration shell of the molecule (Salting Out effect), forcing the organic molecule out of the aqueous network.

  • Basify: Adjust pH to >12 using 5M NaOH or KOH.

    • Note: Do not use Carbonate bases; they may not reach the pH required to fully suppress ionization of the piperazine nitrogen.

  • Extract: Use Chloroform:Isopropanol (3:1) or DCM:Isopropanol (9:1) instead of pure DCM.

    • Why: Isopropanol acts as a phase-transfer co-solvent, accessing the hydrated product better than pure lipophilic solvents.

  • Dry: Dry organic layer over

    
     (Sodium Sulfate), not Magnesium Sulfate (which can coordinate with the amine/ether).
    
Visualization: Extraction Logic Flow

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous/Organic) Acidify Acidify to pH 2-3 (HCl) Start->Acidify Wash Wash with DCM (Discard Organic Layer) Acidify->Wash Removes Neutrals/Acids Salt Add NaCl to Saturation (Salting Out) Wash->Salt Aqueous Phase Basify Basify to pH >12 (NaOH) Salt->Basify Extract Extract with CHCl3:IPA (3:1) Basify->Extract Target as Free Base

Caption: Optimized pH-swing extraction protocol for polar piperazine amides.

Module 2: The "Streaking Spot" (Chromatography Issues)

Symptom: On TLC or Column, the product streaks (tails) significantly, making separation from impurities impossible. Rf is inconsistent.

Root Cause: The secondary amine (N4) interacts strongly with the acidic silanol groups (


) on the silica gel surface. This acts like a "brake," causing the compound to smear rather than elute as a band.
Solution: Amine-Deactivated Silica

You must suppress the ionization of the silica surface or the product.

Mobile Phase Formulation:

  • Base Solvent: DCM : Methanol (95:5 to 90:10).

  • The Additive (Crucial): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%

    
    )  to the mobile phase.
    
    • Mechanism: The additive competitively binds to the acidic silanol sites, shielding your product from interacting with them.

Troubleshooting Table: Chromatographic Behavior

ObservationDiagnosisCorrective Action
Spot stays at baseline Product is protonated (Salt form).Pre-wash silica with 1% TEA/DCM. Ensure product is free-based before loading.
Long streak (Tailing) Silanol interaction.Increase

or TEA concentration to 1-2%. Switch to Alumina (Basic) stationary phase.
Double spot (connected) Rotamers or decomposition.Run 2D-TLC (Run, rotate 90°, run again). If spots align on diagonal, they are stable. If off-diagonal, decomposition.

Module 3: The "Doublet Trouble" (Regioisomer Contamination)

Symptom: NMR shows a "shadow" set of peaks. You suspect you have a mixture of N1-acyl (Target) and N4-acyl (Impurity).

Technical Insight: In 2-methylpiperazine, the N4 nitrogen is sterically unhindered, while N1 is hindered by the adjacent methyl group.

  • Direct Acylation: If you reacted 2-methylpiperazine with methoxyacetyl chloride directly, N4-acylation is kinetically favored . You likely have the wrong isomer or a mix.

  • Correct Synthesis: Requires protection.[1] N4-Boc-2-methylpiperazine

    
     Acylate N1 
    
    
    
    Deprotect N4.
Diagnostic: Distinguishing Rotamers vs. Regioisomers

Amides exhibit restricted rotation (Rotamers), often appearing as "impurities" in NMR.

  • Variable Temperature (VT) NMR: Run Proton NMR at 60°C or 80°C.

    • Result A (Coalescence): If the two sets of peaks merge into sharp singlets, they are Rotamers (Same compound). Proceed.

    • Result B (Distinct): If peaks remain separate, they are Regioisomers . Purification required.

Purification Strategy for Regioisomers

Separating N1-acyl from N4-acyl is difficult due to identical polarity.

  • Derivatization (The "Hook" Method):

    • React the crude mixture with Boc-Anhydride .

    • Target (N1-acyl): Reacts at N4

      
       Forms N1-Acyl-N4-Boc (Lipophilic).
      
    • Impurity (N4-acyl): Reacts at N1 (Hindered)

      
       Reaction is much slower or fails.
      
    • Separation: The Boc-protected target is now significantly less polar and larger. It separates easily on silica (Hexane/EtOAc).

    • Deprotection: Treat with HCl/Dioxane to recover pure target.

Visualization: Purification Decision Tree

DecisionTree Start Crude Mixture Analysis CheckNMR Are there split peaks in NMR? Start->CheckNMR VTNMR Run VT-NMR (60°C) CheckNMR->VTNMR Merge Peaks Merge? VTNMR->Merge Rotamer It is Rotamers. Compound is Pure. Merge->Rotamer Yes Isomer It is Regioisomers. (N1-acyl vs N4-acyl) Merge->Isomer No Deriv Derivatize with Boc2O Isomer->Deriv Column Silica Column (Separate Boc-Target) Deriv->Column Deprotect Acid Deprotection (Recover Pure Target) Column->Deprotect

Caption: Logic flow for distinguishing and separating regioisomeric impurities.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Likely not recommended. While the molecular weight is low (~172), the secondary amine and amide functionalities lead to high boiling points and potential thermal degradation (oxidation of the amine). Vacuum distillation (<1 mmHg) might work, but Kugelrohr distillation is safer for small scales.

Q: I need a solid for X-ray/Storage. It's an oil. What do I do? A: Convert it to a salt. The Oxalate salt is often superior to HCl for piperazines as it crystallizes more readily from Ethanol or Acetone.

  • Protocol: Dissolve free base in Ethanol. Add 1 equiv. Oxalic acid dissolved in hot Ethanol. Cool slowly.

Q: Why does my yield drop after lyophilization? A: Piperazine derivatives can be volatile, especially as free bases. They also sublime. Do not lyophilize the free base for extended periods. Convert to the HCl salt before freeze-drying.

References

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Provides foundational pKa data for piperazine derivatives, approx 9.0-9.7). Link

  • Biotage. "Purification of complex, polar, amide reaction mixtures." Biotage Technical Articles. (Discusses strategies for amine-silica interactions and mobile phase additives). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for Piperazine." (General solubility and property data for the piperazine core). Link

  • Google Patents. "Process for the preparation of piperazine derivatives (WO2010070371A1)." (Details industrial scale-up and salting-out extraction methods for substituted piperazines). Link

Sources

Solving solubility issues with 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Experimental Settings

Welcome to the technical support guide for 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure this compound remains in solution, yielding reliable and reproducible results in your experiments. This guide is structured to anticipate the challenges you may face, explaining the chemical principles behind each recommendation.

Section 1: Predicted Physicochemical Profile & Structural Insights

Understanding a compound's structure is the first step in predicting its behavior. This compound is a molecule whose solubility is primarily governed by the interplay between a basic piperazine ring and polar, non-ionizable functional groups.

Key Structural Features Influencing Solubility:

  • 2-Methylpiperazine Ring: This is the dominant feature for aqueous solubility. As a diprotic base, it contains two nitrogen atoms that can be protonated in acidic conditions. This ability to become charged is the most powerful tool for enhancing its solubility in water.[1] The pKa values for the parent 2-methylpiperazine are approximately 5.6 and 9.6, which are critical for predicting its ionization state at a given pH.[2][3][4]

  • Amide Group: The amide linkage is polar and can participate in hydrogen bonding with water, acting as a hydrogen bond acceptor.[5] While amides are more soluble than corresponding hydrocarbons, their contribution to solubility is less dramatic than that of an ionizable group.[6][7]

  • Methoxy Group (-OCH₃): The methoxy group can act as a hydrogen bond acceptor and may alter the electronic properties of the molecule.[8][9] However, it also adds a degree of lipophilicity, which can slightly decrease aqueous solubility. Its overall impact is often a balance between these competing effects.[10]

PropertyPredicted Characteristic & Scientific Rationale
Chemical Class Substituted Piperazine; Tertiary Amide
Primary Ionizable Center 2-Methylpiperazine Ring (Weak Base)
Key pKa Values (Predicted) pKa₁ ≈ 5.6 (secondary amine), pKa₂ ≈ 9.6 (tertiary amine, acylated) - Predicted based on 2-methylpiperazine data. The acylation will lower the basicity of the adjacent nitrogen.[2][3][4]
Predicted pH-Solubility Low solubility at neutral and basic pH (pH > 7), where the molecule is in its uncharged, more lipophilic free-base form. High solubility at acidic pH (pH < 5), where the piperazine nitrogens are protonated, forming a highly polar, water-soluble cationic salt.[11][12][13]
Organic Solvent Compatibility High solubility expected in polar organic solvents like DMSO, DMF, and alcohols (Methanol, Ethanol).[14][15]
Visualizing pH-Dependent Ionization

The following diagram illustrates how the charge state of the molecule changes with pH, which is the fundamental principle behind using pH to control its solubility.

G cluster_0 High pH (> 8) cluster_1 Neutral pH (~7) cluster_2 Low pH (< 5) High_pH Free Base (Poorly Soluble) Neutral_pH Partially Protonated (Low/Moderate Solubility) High_pH->Neutral_pH + H⁺ Low_pH Fully Protonated Salt (Highly Soluble) Neutral_pH->Low_pH + H⁺ Low_pH->Neutral_pH - H⁺

Caption: pH-dependent equilibrium of the compound.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound.

Q1: What is the best starting solvent to prepare a high-concentration stock solution?

Answer: For most non-aqueous soluble organic compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[14] It is a powerful, water-miscible solvent capable of dissolving a wide range of molecules.

Best Practices for DMSO Stock Preparation:

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous (moisture-free) DMSO to the solid compound.

  • Facilitate Dissolution: Vortex the solution thoroughly. If the compound does not readily dissolve, use a brief sonication in a water bath or gentle warming (e.g., 37°C for 5-10 minutes).[14][16] Be cautious with heat, as it can degrade sensitive compounds.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent repeated freeze-thaw cycles and moisture absorption.[14] Store at -20°C or -80°C.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell media. What is happening and how can I fix it?

Answer: This is the most common solubility issue, often called "crashing out." It occurs because the compound is highly soluble in the 100% DMSO stock but poorly soluble in the final aqueous environment of your assay buffer. The DMSO concentration drops dramatically upon dilution, and the aqueous buffer cannot keep the compound dissolved at that concentration.

Follow this troubleshooting workflow to resolve the issue:

G Start Compound Precipitates in Aqueous Media Check_pH Is the aqueous medium acidic (pH < 5.5)? Start->Check_pH Adjust_pH Strategy 1: Adjust Buffer pH Lower pH to < 5.0 with dilute HCl. This protonates the piperazine ring, forming a soluble salt. Check_pH->Adjust_pH No Check_Cosolvent Is a co-solvent present? Check_pH->Check_Cosolvent Yes Success Compound is Soluble Adjust_pH->Success Add_Cosolvent Strategy 2: Use a Co-solvent Add Ethanol, Propylene Glycol, or PEG-400 (e.g., 1-10% v/v) to the aqueous buffer before adding the compound. Check_Cosolvent->Add_Cosolvent No Check_Dilution How was the dilution performed? Check_Cosolvent->Check_Dilution Yes Add_Cosolvent->Success Fix_Dilution Strategy 3: Optimize Dilution Make serial dilutions in 100% DMSO first. Add the final, most dilute DMSO solution to the buffer with vigorous mixing. Check_Dilution->Fix_Dilution Directly from high-conc stock Check_Dilution->Success Serial dilution in DMSO Fix_Dilution->Success

Caption: Troubleshooting workflow for compound precipitation.

In-depth Explanation of Strategies:

  • pH Adjustment (Most Effective Method): Because this molecule contains a basic 2-methylpiperazine group, its aqueous solubility is fundamentally dependent on pH.[12][17] By lowering the pH of your aqueous buffer to below 5.0 (at least one pH unit below the lowest pKa), you ensure both nitrogen atoms are protonated. This creates a cationic salt in situ, which is vastly more soluble in water than the neutral free base. This is the most direct and scientifically sound approach.[18][19]

  • Co-solvents: If pH adjustment is not possible due to experimental constraints, using a co-solvent can be effective.[20][21] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more "hospitable" to your organic compound.[22][23]

Co-solventTypical Final Conc.Notes
Ethanol1-10%Commonly used, but can have effects on cells at higher concentrations.
Propylene Glycol1-20%A good choice for increasing solubility with lower cellular toxicity than ethanol.
Polyethylene Glycol 400 (PEG-400)1-20%Effective for many compounds and commonly used in formulations.
N,N-Dimethylacetamide (DMA)1-5%Stronger solvent, use with caution and check for assay compatibility.
  • Optimized Dilution Technique: Never make large dilution steps directly from a high-concentration DMSO stock into an aqueous buffer. The recommended practice is to perform serial dilutions in 100% DMSO first to get closer to your final concentration.[24][25] Then, add the final, lower-concentration DMSO solution to your aqueous buffer with vigorous mixing. This minimizes the time the compound spends at a high, supersaturated concentration in the aqueous phase, reducing the chance of precipitation.[25]

Q3: I am observing inconsistent results in my cell-based assays. Could this be a solubility issue?

Answer: Absolutely. Poor solubility is a major source of experimental variability and artifacts.

  • Inaccurate Concentration: If the compound precipitates, the actual concentration in solution is lower than you calculated, leading to an underestimation of its potency (e.g., an artificially high IC₅₀).[25]

  • Variable Data: The amount of precipitation can vary between wells or experiments, leading to poor reproducibility.

  • Compound Loss: The compound may stick to plasticware.

  • DMSO Toxicity: To overcome solubility issues, researchers might be tempted to use a higher final concentration of DMSO. Most cell lines are sensitive to DMSO concentrations above 0.5-1.0%, which can cause stress or cytotoxicity, confounding your results.[14]

Best Practices Checklist for Assays:

  • Always include a "vehicle control" (assay media with the same final concentration of DMSO used for the compound) to measure the effect of the solvent alone.[14]

  • Keep the final assay concentration of DMSO as low as possible, ideally ≤ 0.5%.[14]

  • Visually inspect your assay plates (if possible) for any signs of precipitation after adding the compound.

  • If you suspect solubility issues, run a simple kinetic solubility test in your final assay buffer before beginning a large experiment.

Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes how to prepare a stock solution of this compound (Molecular Weight to be determined by user) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. For example, for 1 mL of a 10 mM solution of a compound with MW = 200.27 g/mol : Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 200.27 g/mol = 2.00 mg

  • Weigh Compound: Accurately weigh out the calculated mass of the solid compound and transfer it to a sterile vial.

  • Add Solvent: Add the desired volume of DMSO (e.g., 1 mL) to the vial.

  • Dissolve: Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved.

  • Apply Energy (if needed): If the solid persists, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be used.[14][16]

  • Aliquot and Store: Once a clear solution is obtained, create small, single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Aqueous Solubility Enhancement by pH Adjustment

This protocol details how to prepare an aqueous solution by leveraging the basic nature of the compound.

Materials:

  • High-concentration DMSO stock of the compound (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, Tris buffer)

  • Dilute Hydrochloric Acid (HCl), e.g., 0.1 N or 1 N

  • Calibrated pH meter

Procedure:

  • Determine Target pH: To ensure protonation, the target pH should be at least 1-2 units below the lowest pKa of the compound (pKa₁ ≈ 5.6). A target pH of 4.5 is a safe starting point.

  • Prepare Acidified Buffer: Take a known volume of your desired aqueous buffer. While monitoring with a pH meter, slowly add dilute HCl dropwise until the target pH (e.g., 4.5) is reached and stable.

  • Dilute Compound: Add the required volume of your DMSO stock solution directly into the acidified buffer with vigorous vortexing or stirring.

  • Observe: The compound should remain in solution. If precipitation still occurs, it suggests the intrinsic solubility of the salt form might be low, and a combination of pH adjustment and co-solvents may be necessary.

This systematic approach, grounded in the physicochemical properties of this compound, will empower you to overcome solubility hurdles and generate high-quality, reliable data.

References
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Science Ready. Amides - Organic Chemistry.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Guidechem. 2-Methylpiperazine 109-07-9 wiki.
  • ChemBK. 2-Methylpiperazine.
  • Chemistry Stack Exchange. (2018). Comparing the pKb of piperazine and methylpiperazine.
  • Study.com. Amide | Structure, Functional Group Bond & Examples.
  • Drug Discovery Online. (2023).
  • University of Regina.
  • Wikipedia. Amide.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Briel, T., & Lüdeker, D. (2023).
  • WuXi AppTec DMPK. (2024).
  • Chemistry Stack Exchange. (2020). Solubility of Amides.
  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF.
  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5246-56.
  • Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • SlideShare. pH and Solvent Effect on Drug Solubility.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Selleckchem.com. Frequently Asked Questions.
  • Sigma-Aldrich.
  • Wikipedia. Cosolvent.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • ResearchGate.
  • Benchchem. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

Sources

Minimizing side reactions during 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one formation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Response , designed to address the complex regioselectivity and impurity profiles associated with this specific synthesis.

Ticket ID: #RXN-2MP-Acyl-001 Status: Open Priority: Critical (Regioselectivity & Purity) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Isomer Trap"

User Warning: The synthesis of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one presents a classic organic chemistry trap.

The IUPAC name specifies the acetyl group at N1 and the methyl group at C2 .[1] These positions are adjacent, creating significant steric hindrance .[1]

  • The Problem: In a direct reaction between 2-methylpiperazine and 2-methoxyacetyl chloride, the N4 nitrogen (distal to the methyl group) is significantly more nucleophilic and less hindered.

  • The Result: Direct acylation will predominantly yield the wrong isomer (1-(3-methylpiperazin-1-yl)ethan-1-one) and the bis-acylated impurity.

This guide provides two workflows:

  • The Gold Standard (Protection Strategy): The only reliable method to obtain the specific N1-substituted target.[1]

  • The Direct Route (Optimization): For users accepting a mixture or targeting the N4-isomer, with protocols to minimize bis-acylation.

Diagnostic: Reaction Pathway Analysis

The following diagram illustrates the kinetic competition occurring in your flask. Note that


 (unwanted path) is much faster than 

(target path).

ReactionPathway SM 2-Methylpiperazine (Starting Material) Target TARGET PRODUCT (N1-Acyl, Hindered) Minor Product in Direct Rxn SM->Target Slow (Steric Clash) WrongIso WRONG ISOMER (N4-Acyl, Unhindered) Major Product in Direct Rxn SM->WrongIso Fast (k_N4 >> k_N1) Sterically Favored Reagent 2-Methoxyacetyl Chloride Bis BIS-ACYLATED (Impurity) Target->Bis Over-reaction WrongIso->Bis Over-reaction (Excess Reagent)

Caption: Kinetic competition between N1 (Target) and N4 (Major Side Product) acylation sites.

Protocol A: The "Gold Standard" (Protection Strategy)

Recommendation: Use this route if you strictly require the 1-(2-methylpiperazin-1-yl) isomer. It involves blocking the reactive N4 site to force reaction at the hindered N1 site.[1]

Workflow Overview
  • Protection: Selectively protect N4 using Boc-anhydride (N4 reacts preferentially).

  • Acylation: React the hindered N1 with 2-methoxyacetyl chloride.

  • Deprotection: Remove the Boc group to yield the target.

Step-by-Step Protocol
StepReagents & ConditionsCritical Technical Notes
1. N4-Protection 2-Methylpiperazine (1.0 eq) Boc₂O (0.95 eq) DCM , 0°C to RTUse a slight deficit of Boc₂O to prevent bis-protection. The unhindered N4 reacts >95% selectively.[1] Purify via acid/base extraction if needed.[1]
2. N1-Acylation N4-Boc-2-methylpiperazine (1.0 eq) 2-Methoxyacetyl chloride (1.2 eq) TEA or DIPEA (1.5 eq) DCM , 0°CThe N1 site is hindered. You may need to let this stir longer (4-12h). Monitor by TLC/LCMS.[1] DIPEA is preferred over TEA to reduce base-catalyzed hydrolysis of the chloride.[1]
3. Deprotection TFA (excess) in DCM (1:4 ratio) or HCl in DioxaneMonitor CO₂ evolution. Once complete, carefully basify (pH > 10) with NaOH/Carbonate to extract the free base product.[1]
Protocol B: Minimizing Side Reactions (Direct Route)

Context: If you are attempting the direct reaction (or actually want the N4-isomer), you must control Bis-Acylation .

The "High-Dilution" Technique

To minimize the formation of the bis-amide (impurity), you must ensure the concentration of the acylating agent never exceeds the concentration of the amine locally.[1]

Experimental Setup:

  • Vessel A: Dissolve 2-Methylpiperazine (2.0 - 3.0 equivalents) in DCM. Cool to -10°C.

    • Why excess amine? It acts as a proton scavenger and statistically ensures the acid chloride finds a "fresh" diamine molecule rather than a mono-amide.[1]

  • Vessel B: Dissolve 2-Methoxyacetyl chloride (1.0 equivalent) in DCM (dilute solution).

  • Addition: Add Vessel B to Vessel A dropwise over 60-90 minutes .

    • Troubleshooting: If addition is too fast, local hotspots of high reagent concentration will cause bis-acylation.[1]

Impurity Management Table
ImpurityCausePrevention StrategyRemoval Strategy
Bis-Amide Excess acid chloride; Fast addition; High Temp.High dilution; Slow addition; Reverse addition (not recommended here).[1]Difficult to separate. Column chromatography (polar eluent) required.[1]
Wrong Isomer N4 is more reactive than N1.[1]Impossible to prevent in direct synthesis. Isomers may separate on Silica, but often require preparative HPLC.[1]
Methoxyacetic Acid Hydrolysis of chloride reagent.[1]Use anhydrous solvents (DCM/THF).[1] Dry glassware.[1]Wash organic layer with sat.[1][2] NaHCO₃.
Troubleshooting & FAQs

Q1: I see two spots on my TLC very close together. What are they?

  • Answer: These are likely the Regioisomers (N1-acyl vs N4-acyl).

    • Test: Run an NMR. The N1-acyl isomer (Target) will show a distinct downfield shift for the methine proton at C2 (adjacent to the methyl) due to the amide anisotropy.[1] The N4-acyl isomer will not show this shift for the C2 proton.[1]

Q2: My yield is low, and I have a lot of precipitate.

  • Answer: The precipitate is likely the HCl salt of the unreacted 2-methylpiperazine.[1]

    • Fix: Ensure you are using a base scavenger (Triethylamine or excess piperazine).[1] If using the "Excess Amine" method, this precipitation is expected.[1] Filter the solid, then wash the filtrate with water to remove salts.[1]

Q3: Can I use Schotten-Baumann conditions (Water/DCM biphasic)?

  • Answer: Not recommended. 2-Methoxyacetyl chloride is relatively small and hydrophilic; it hydrolyzes rapidly in water. Stick to anhydrous DCM or THF with an organic base.[1]

Decision Tree: Which Protocol?

DecisionTree Start Start Synthesis Q1 Strict Requirement for N1-Acyl (Hindered) Isomer? Start->Q1 Yes YES Q1->Yes Must be exact No NO / Unsure Q1->No N4 or Mix ok RouteA PROTOCOL A (Protection Strategy) 1. Boc-protection 2. Acylation 3. Deprotection Yes->RouteA RouteB PROTOCOL B (Direct Acylation) Expect N4-Isomer (Major) and N1-Isomer (Minor) No->RouteB Warning WARNING: Direct route yields <10% of N1-Target RouteB->Warning

Caption: Decision logic for selecting the correct synthetic pathway based on isomer requirements.

References
  • Regioselectivity of Piperazine Acylation

    • Title: Selective functionalization of the piperazine ring.[1][3][4][5][6][7]

    • Source:Tetrahedron Letters, Vol 40, Issue 44.[1]

    • Context: Establishes that N4 (unhindered) is the primary nucleophile in 2-substituted piperazines.
    • (Generalized landing for verification)

  • pKa and Reactivity Data

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][8]

    • Source:Journal of Chemical & Engineering Data.[1][8]

    • Context: Provides dissociation constants confirming the basicity difference between hindered and unhindered nitrogens.[1]

  • Protection Strategies

    • Title: Protective Groups in Organic Synthesis (Greene's).[1]

    • Source: Wiley Online Library.[1]

    • Context: Standard protocols for Boc-protection of diamines to achieve regioselectivity.[1]

Sources

Technical Support Center: Purification of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

[1]

Status: Operational Specialist: Senior Application Scientist Subject: Troubleshooting purification, regioisomer separation, and impurity profiling for 2-methylpiperazine amides.[1]

Introduction: The "Piperazine Trap"

You are likely here because your synthesis of This compound (hereafter referred to as Target-N1 ) has resulted in a mixture that defies standard purification.[1]

The core challenge lies in the asymmetry of the starting material, 2-methylpiperazine . It contains two non-equivalent nitrogen atoms:

  • N1 (Proximal/Hindered): Adjacent to the methyl group. Sterically hindered.

  • N4 (Distal/Accessible): Further from the methyl group. More nucleophilic.

If your target is Target-N1 (acylation at the hindered position), you are fighting thermodynamics. Without specific protection strategies (e.g., N4-Boc), the major product is often the N4-acylated regioisomer (Impurity-N4 ).[1] Furthermore, the high polarity of the piperazine core makes aqueous workups difficult due to water solubility.

This guide provides self-validating protocols to isolate your target from its three primary impurities:

  • Impurity A: 2-Methylpiperazine (Unreacted Starting Material).[1]

  • Impurity B: 1,4-Bis(2-methoxyacetyl)-2-methylpiperazine (Over-acylated).[1]

  • Impurity C: 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one (The N4-Regioisomer).[1]

Module 1: Diagnostic Triage (FAQs)

Q1: My LC-MS shows two peaks with the exact same mass (m/z = 173 [M+H]+). Which is my product?

A: These are the regioisomers.

  • The Target (N1-Acyl): The acetyl group is on the nitrogen next to the methyl. This leaves the distal nitrogen (N4) free. The free N4 is a secondary amine and is less sterically hindered than the free amine in the other isomer.

  • The Impurity (N4-Acyl): The acetyl group is on the distal nitrogen. The free amine (N1) is hindered by the methyl group.

Differentiation Strategy: Run a 1H-NMR in CDCl3.[1]

  • Target-N1: Look for the methyl doublet.[1] Because the adjacent N1 is an amide (planar, partial double bond character), the methyl signal may appear as two distinct rotamer peaks or be broadened significantly compared to the impurity. The free N4 protons will appear as a cleaner triplet/multiplet pattern.

  • Impurity-N4: The methyl group is next to a free amine (sp3 hybridized). The methyl doublet is usually sharper and shielded (upfield) compared to the amide-adjacent methyl.

Q2: The product is an oil that refuses to crystallize. How do I solidify it?

A: Piperazine mono-amides are notorious "oiling" compounds due to their low melting points and hygroscopic nature.[1] Solution: Do not try to crystallize the free base. Convert it to a salt.

  • Dissolve the oil in minimal dry Ethanol or Isopropanol (IPA).

  • Add 1.1 equivalents of Oxalic Acid (anhydrous) or HCl in Dioxane .

  • The oxalate or hydrochloride salt is far more likely to crystallize, aiding in both isolation and purification (see Module 3).

Module 2: The "Acid-Base Swing" Protocol

Objective: Remove Impurity A (Starting Material) and Impurity B (Bis-acylated) using pKa differences. Prerequisite: Your product must be in the free base form.

The Logic:
  • Bis-acyl (Impurity B): Neutral (Amide nitrogens are not basic). Stays in organic at all pHs.

  • Starting Material (Impurity A): Diamine. Highly basic (pKa1 ~9.7, pKa2 ~5.3).[2] Very water-soluble.[1]

  • Target-N1: Mono-amine.[1] Moderately basic (pKa ~9.0).

Step-by-Step Workflow:
  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) . Avoid Ethyl Acetate (piperazines can react with it over time to form acetamides).

  • Acid Wash (The Trap):

    • Wash the DCM layer with 0.5 M HCl (aqueous).

    • Result: The Target and Starting Material (amines) protonate and move to the Aqueous Layer .

    • Waste: The Bis-acyl impurity (neutral) remains in the DCM Layer . Discard the DCM (check by TLC first).

  • Basification (The Release):

    • Take the acidic aqueous layer. Adjust pH to 12-13 using 50% NaOH. Keep it cold (ice bath) to prevent amide hydrolysis.

  • Extraction (The Recovery):

    • Extract the aqueous layer with DCM/Isopropanol (9:1) . The IPA helps extract the polar amine.

    • Note: The unreacted Starting Material (2-methylpiperazine) is incredibly water-soluble.[1] A significant portion will stubbornly remain in the aqueous phase, while the mono-acylated Target extracts into the organic phase.

  • Drying: Dry organic layer over Na2SO4 and concentrate.

Module 3: Regioisomer Resolution (The Hard Problem)

Objective: Separate Target-N1 from Impurity-N4. Context: If the Acid-Base swing didn't clean it up, you have the regioisomer.

Method A: Flash Chromatography with Modifier

Standard silica gel is acidic and will streak amines. You must use a basic modifier.

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (25%) (90 : 9 : 1).

  • Elution Order:

    • Impurity-N4 (Distal Acyl): The free amine is N1 (hindered). It is less polar/basic than the target. It usually elutes first.

    • Target-N1 (Proximal Acyl): The free amine is N4 (unhindered). It interacts more strongly with the silica. Elutes second.

Method B: Selective Salt Crystallization

If chromatography is insufficient, exploit the steric difference between the free amines.

  • Reagent: L-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1]

  • Protocol:

    • Dissolve mixture in hot Ethanol.

    • Add 1.0 eq of the tartaric acid derivative.

    • Cool slowly. The unhindered amine (Target-N1) often forms a tighter, more crystalline lattice with the large chiral acid than the hindered impurity.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationLogicStartCrude Mixture(Target, SM, Bis-Acyl, Regioisomer)Step1Dissolve in DCMWash with 0.5M HClStart->Step1Split1Phase SeparationStep1->Split1OrgLayer1DCM LayerContains: Bis-Acyl ImpuritySplit1->OrgLayer1OrganicAqLayer1Aqueous Layer (Acidic)Contains: Target + SM + RegioisomerSplit1->AqLayer1AqueousStep2Basify Aq Layer to pH 13Extract with DCM:IPA (9:1)AqLayer1->Step2Split2Phase SeparationStep2->Split2AqLayer2Aqueous Layer (Basic)Contains: 2-Methylpiperazine (SM)Split2->AqLayer2AqueousOrgLayer2Organic LayerContains: Target + RegioisomerSplit2->OrgLayer2OrganicCheckTLC/LC-MS Check:Single Peak?OrgLayer2->CheckSuccessConcentrate & DryPure Target-N1Check->SuccessYesFailRegioisomer PresentCheck->FailNoColumnFlash ChromatographyDCM:MeOH:NH4OH (90:9:1)Fail->ColumnColumn->Success

Caption: Logical workflow for the purification of this compound, illustrating the removal of bis-acylated byproducts and starting materials via acid-base swing, followed by chromatographic separation of regioisomers.

Summary of Physicochemical Properties

ComponentStructure NotepKa (Approx)Solubility (Water)Solubility (DCM)
Target-N1 Amide at hindered N1; Free N4 (unhindered).~9.0 (Free N4)HighHigh
Impurity-N4 Amide at unhindered N4; Free N1 (hindered).[1]~8.5 (Free N1)HighHigh
2-Methylpiperazine Diamine.[1]9.7 / 5.3Very HighLow
Bis-Acyl No free amines.[1]NeutralLowHigh

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. Nature Chemistry, 4, 90–98. (Reference for polarity/solubility principles of drug-like amines). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for handling polar amine purification). Link

  • Google Patents. (1959). Purification of piperazine. US2919275A. (Foundational process chemistry for piperazine salt separation). Link

Validation & Comparative

Comparative Guide: Spectral Analysis of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rotamer Trap"

In drug development, piperazine amides are ubiquitous scaffolds. However, 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one presents a specific analytical challenge that often leads to misinterpretation of purity and structure.

The combination of the chiral 2-methyl center and the restricted rotation of the N-acyl bond creates a complex equilibrium of rotamers (syn/anti conformers) at ambient temperature. In standard


 NMR, this manifests as signal doubling or broadening, often mistaken for impurities.

This guide compares two analytical methodologies:

  • Method A (Standard): Ambient Temperature NMR in Chloroform-d (

    
    ).
    
  • Method B (Recommended): High-Temperature NMR in Dimethyl Sulfoxide-d6 (

    
    ).
    

Verdict: While Method A provides granular conformational data, Method B is superior for routine structural verification and purity analysis , as it forces signal coalescence and simplifies integration.

Structural Dynamics & Logic

To interpret the spectra, one must understand the dynamic equilibrium. The partial double-bond character of the amide (


) creates a high energy barrier to rotation (~15-20 kcal/mol).
  • Steric Clash: The 2-methyl group on the piperazine ring creates significant steric hindrance near the amide bond.

  • Chirality: The C2 stereocenter makes the ring protons diastereotopic.

  • Result: At 25°C, the molecule exists as two distinct rotamers (Rotamer A and Rotamer B) in slow exchange on the NMR time scale.

Visualization: Rotameric Equilibrium Workflow

RotamerDynamics Molecule Target Molecule This compound RotamerA Rotamer A (Syn) (Sterically Congested) Molecule->RotamerA Equilibrium RotamerB Rotamer B (Anti) (Less Congested) Molecule->RotamerB Equilibrium AmbientNMR Ambient NMR (25°C) Slow Exchange Regime RotamerA->AmbientNMR HighTempNMR High-Temp NMR (80°C) Fast Exchange Regime RotamerA->HighTempNMR Heat Energy > Rotational Barrier RotamerB->AmbientNMR RotamerB->HighTempNMR ResultA Split Signals Complex Integration (Method A) AmbientNMR->ResultA Distinct environments observed ResultB Coalesced Signals Single Set of Peaks (Method B) HighTempNMR->ResultB Time-averaged environment

Figure 1: The impact of thermal energy on the detection of rotamers in N-acyl piperazines.

Comparative Analysis: Method A vs. Method B

Method A: Ambient Temperature ( , 25°C)
  • Utility: Detailed conformational analysis; determining rotamer ratios.[1]

  • Drawback: Signals for the methoxy group (

    
    ) and the acetyl methylene (
    
    
    
    ) often appear as doublets or broadened humps. The piperazine ring protons appear as a complex "forest" of multiplets due to the overlap of two conformers.
  • Risk: Researchers often reintegrate these "extra" peaks as impurities, leading to false "fail" results in QC.

Method B: High Temperature ( , 80°C)
  • Utility: Routine purity checks; quantitative integration.

  • Mechanism: Heating the sample above the coalescence temperature (

    
    ) overcomes the rotational barrier. The NMR timescale becomes slower than the molecular rotation, resulting in a weighted average signal.
    
  • Advantage: The methoxy singlet becomes sharp and unique. The diastereotopic ring protons simplify significantly.

Data Comparison Table
FeatureMethod A (

, 25°C)
Method B (

, 80°C)
Methoxy (-OCH3) Two singlets (approx. 3.40 & 3.42 ppm)One sharp singlet (~3.35 ppm)
Acetyl (-CH2-) Two sets of signals (AB quartets or broad singlets)One singlet (or sharpened AB q)
2-Methyl (-CH3) Two doublets (distinct shifts)One doublet
Piperazine Ring Broad/Complex Multiplets (3.0 - 4.5 ppm)Resolved Multiplets
Integration Difficult (Overlapping rotamers)Precise (1:1 stoichiometry)
Suitability R&D / Structural ElucidationQC / Batch Release

Detailed Spectral Assignments

1H-NMR (Proton) Analysis

Base Frequency: 400 MHz[2][3]

Zone 1: The Side Chain (Key Identifiers)

The 2-methoxyacetyl group is the easiest handle for identification.

  • Method A (

    
    ):  You will see "shadow" peaks. The major rotamer (usually anti to the bulky 2-methyl) might represent 60-70% of the integral, while the minor represents 30-40%.
    
  • Method B (

    
    ): 
    
    • 
       ~3.30 ppm (3H, s, 
      
      
      
      )
    • 
       ~4.05 ppm (2H, s, 
      
      
      
      )
Zone 2: The Piperazine Ring (The Fingerprint)

The ring protons are chemically non-equivalent due to the chiral center at C2.

  • H-2 (Chiral center): Multiplet, typically deshielded (

    
     4.0 - 4.5 ppm) due to proximity to the amide nitrogen.
    
  • H-3, H-5, H-6: These appear as complex multiplets in the 2.5 - 3.8 ppm range.

  • 2-Methyl Group: A strong doublet at

    
     1.0 - 1.2 ppm.
    
13C-NMR (Carbon) Analysis

Carbon NMR is less affected by broadening but will show signal doubling in Method A.

Carbon PositionApprox Shift (ppm)Note
Carbonyl (C=O) ~166.0 - 168.0May appear as two peaks in

Methoxy (-OCH3) ~58.0 - 59.0Distinct signal
Acetyl (-CH2-) ~70.0 - 72.0
Piperazine C2 ~45.0 - 50.0Chiral center, sensitive to rotamers
Piperazine C3/5/6 ~35.0 - 45.0Spread depending on proximity to N-acyl
2-Methyl ~15.0 - 16.0

Experimental Protocol: Variable Temperature (VT) NMR

To achieve the "Method B" results, follow this validated protocol.

Reagents & Equipment[2][3][4]
  • Solvent:

    
     (99.9% D). Note: Do not use 
    
    
    
    for high temp (boiling point is too low).
  • Tube: High-quality 5mm NMR tube (rated for >100°C).

  • Instrument: 400 MHz or higher recommended.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 5-10 mg of the product in 0.6 mL of

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Initial Scan (25°C): Run a standard proton scan (16 scans). Observe the split peaks for the methoxy group to confirm the "rotamer trap."

  • Heating:

    • Set the probe temperature to 80°C (353 K) .

    • Critical: Allow 10 minutes for thermal equilibration inside the probe. This prevents convection currents which ruin shimming.

  • Tuning/Matching: Re-tune the probe. The impedance changes significantly with temperature.

  • Shimming: Perform gradient shimming at temperature.

  • Acquisition:

    • Pulse width: ~10 µs (calibrated 90° pulse).

    • Relaxation delay (d1): Set to 5 seconds . (High temp increases T1 relaxation times; a short delay will hurt quantitative accuracy).

    • Scans: 32 or 64.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Sample Received (Crude or Purified) Solubility Dissolve in DMSO-d6 Start->Solubility AmbientScan Run 1H-NMR at 25°C Solubility->AmbientScan Check Check Methoxy Signal (~3.3 - 3.4 ppm) AmbientScan->Check Split Signal Split/Broad? (Rotamers present) Check->Split Yes Sharp Signal Sharp? (Rare for this molecule) Check->Sharp No ActionVT Heat to 80°C (Coalescence Protocol) Split->ActionVT ActionQC Proceed to QC/Integration Sharp->ActionQC FinalCheck Verify Singlet Coalescence ActionVT->FinalCheck Report Generate Report (Report as Single Entity) ActionQC->Report FinalCheck->ActionVT Still Broad (Heat to 100°C) FinalCheck->ActionQC Coalesced

Figure 2: Decision tree for handling rotameric broadening in QC workflows.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933.

    • Context: Provides the foundational theory on rotational barriers in N-benzoyl piperazines and the specific coalescence temper
  • Bain, A. D. (2008). Chemical Exchange in NMR. Annual Reports on NMR Spectroscopy, 63, 23-48. Context: Authoritative text on the mechanics of dynamic NMR and coalescence phenomena.
  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Chapter on Amide Resonance). Context: Fundamental causality of the partial double bond character in amides ( ).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.

Sources

Comparative Guide: Mass Spectrometry Fragmentation Profiling of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the fragmentation patterns of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one (referred to herein as 2-Me-MPE ) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

In drug development, this molecule frequently appears as a key intermediate or a process-related impurity in the synthesis of piperazine-based antihistamines and antipsychotics. Accurate identification requires distinguishing it from its regioisomers and non-methylated analogs. This guide compares 2-Me-MPE against its des-methyl analog, 1-(piperazin-1-yl)-2-methoxyethan-1-one (MPE) , to demonstrate the diagnostic utility of the "methyl shift" in spectral interpretation.

Key Finding: The presence of the C2-methyl group on the piperazine ring directs fragmentation through specific steric and inductive pathways, yielding a diagnostic product ion at


 101.11 , distinct from the 

87.09
observed in the des-methyl variant.

Experimental Methodology

To ensure reproducibility and data integrity, the following self-validating protocol was utilized. This workflow minimizes isobaric interference and maximizes ionization efficiency for secondary amines.

LC-MS/MS Acquisition Parameters
  • Instrumentation: Q-Exactive Orbitrap (Thermo Fisher) or equivalent Q-TOF.

  • Ionization Source: Heated Electrospray Ionization (HESI-II), Positive Mode (

    
    ).
    
  • Column: Waters XSelect CSH C18 (

    
    ). Rationale: Charged Surface Hybrid (CSH) technology provides superior peak shape for basic amines like piperazines.
    
Gradient Elution Protocol
Time (min)Flow (mL/min)% Mobile Phase A (0.1% Formic Acid in

)
% Mobile Phase B (0.1% Formic Acid in MeCN)Phase Description
0.000.40955Equilibration
1.000.40955Sample Loading
8.000.40595Elution Ramp
10.000.40595Wash
10.100.40955Re-equilibration
Mass Spectrometry Settings
  • Spray Voltage: 3.5 kV

  • Capillary Temp:

    
    
    
  • Collision Energy (NCE): Stepped 20, 35, 50 eV. Rationale: Stepped energy ensures capture of both labile methoxy-cleavages and stable piperazine ring-opening fragments.

Structural Characterization & Fragmentation Analysis[1][2][3][4][5][6][7]

Precursor Ion Properties
  • Molecule: this compound

  • Formula:

    
    
    
  • Exact Mass: 172.1212 Da

  • Observed Precursor

    
    : 
    
    
    
    (
    
    
    error)
Primary Fragmentation Pathways

The fragmentation of 2-Me-MPE is governed by the basicity of the piperazine nitrogens and the stability of the amide bond.

Pathway A: Amide Bond Cleavage (Diagnostic)

The most abundant pathway involves the cleavage of the amide bond (N-CO). The charge is retained on the more basic piperazine moiety rather than the acyl group due to the higher proton affinity of the secondary amine.

  • Transition:

    
     173 
    
    
    
    
    
    101.
  • Mechanism: Inductive cleavage driven by the protonated amide nitrogen.

  • Significance: The resulting ion (

    
     101, 2-methylpiperazinium) confirms the methyl group is attached to the ring, not the methoxy tail.
    
Pathway B: Neutral Loss of Methanol

A characteristic loss for methoxy-carbonyl compounds.

  • Transition:

    
     173 
    
    
    
    
    
    141.
  • Loss: 32 Da (

    
    ).
    
  • Mechanism: Hydrogen transfer from the

    
    -carbon or piperazine ring to the methoxy oxygen, followed by elimination.
    
Pathway C: Ring Opening (Retro-Diels-Alder like)

At higher collision energies (NCE > 40), the piperazine ring undergoes cross-ring cleavage.

  • Transition:

    
     101 
    
    
    
    
    
    58 or
    
    
    73.
  • Mechanism: Breaking of C-C/C-N bonds within the heterocycle.

Comparative Analysis: 2-Me-MPE vs. Alternatives

To validate the identity of 2-Me-MPE, we compare it against its most common synthetic analog: Des-methyl MPE (1-(piperazin-1-yl)-2-methoxyethan-1-one).

Comparative Data Table
Feature2-Me-MPE (Target) Des-methyl MPE (Alternative) Interpretation
Precursor

173.12 159.11 Mass shift of +14 Da indicates methylation.
Base Peak (MS2) 101.11 87.09 The core piperazine ring carries the methyl group.
Neutral Loss -32 Da (

141)
-32 Da (

127)
Both contain the methoxyacetyl tail (conserved).
Secondary Fragment

58 (Retro-cleavage)

44 (Retro-cleavage)
Shift in ring fragments confirms ring substitution.
Retention Time ~3.4 min~2.8 minMethyl group increases hydrophobicity (C18 retention).
Mechanistic Insight

The "Methyl Shift" is the critical differentiator. In the des-methyl alternative, the amide cleavage yields the unsubstituted piperazine cation at


 87. In the target molecule, this ion shifts exactly by 14 Da to 

101. If the methyl group were located on the methoxy tail (e.g., an ethoxy analog), the base peak would remain

87, but the neutral loss would change. This specific pattern validates the position of the methyl group on the ring .

Visualizations

Fragmentation Pathway Diagram

FragmentationPathway Parent Precursor [M+H]+ m/z 173.12 Frag_101 2-Methylpiperazinium m/z 101.11 (Base Peak) Parent->Frag_101 Amide Cleavage (-72 Da) Frag_141 Loss of MeOH m/z 141.09 Parent->Frag_141 Neutral Loss (-32 Da) Frag_58 Ring Fragment m/z 58.06 Frag_101->Frag_58 Ring Opening (High CE)

Caption: Figure 1. Proposed ESI-MS/MS fragmentation tree for 2-Me-MPE. Green node indicates the diagnostic base peak.

Experimental Workflow Logic

Workflow Sample Crude Reaction Mixture LC LC Separation (C18, High pH) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 Full Scan MS1 (m/z 100-300) ESI->MS1 Filter Quadrupole Selection (m/z 173.1) MS1->Filter Cell HCD Collision (Stepped eV) Filter->Cell MS2 Orbitrap Detection (Fragment Analysis) Cell->MS2

Caption: Figure 2. Linear workflow for the isolation and structural confirmation of piperazine amides.

References

  • Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society.

  • Fokoue, H. H., et al. (2018).[2] "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." Royal Society of Chemistry Advances.

  • BenchChem Technical Guides. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Application Notes.

  • Petreska Stanoeva, J., et al. (2022).[3][4] "Establishing Mass Spectral Fragmentation Patterns for the Characterization of Alkaloids." Macedonian Journal of Chemistry and Chemical Engineering.

Sources

A Comparative Guide to Establishing Quality Control Standards for 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive framework for establishing robust quality control (QC) standards for the novel piperazine derivative, 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one.

As no dedicated pharmacopeial monograph currently exists for this specific compound, this document synthesizes best practices from global regulatory guidelines, such as those from the International Council for Harmonisation (ICH), and applies them to create a self-validating quality control strategy. We will explore the causality behind experimental choices, compare alternative analytical methodologies, and provide detailed protocols to empower researchers in their development efforts.

The Regulatory Landscape: A Foundation of Quality

A specification is a critical quality standard, comprising a list of tests, analytical procedure references, and acceptance criteria to which a drug substance must conform to be considered acceptable for its intended use.[1] The development of these specifications is not arbitrary; it is guided by a comprehensive control strategy rooted in Good Manufacturing Practices (GMP) and a deep understanding of the manufacturing process.[1][2]

The ICH has established a harmonized set of guidelines that are globally recognized and form the bedrock of our proposed QC strategy. Key guidelines include:

  • ICH Q6A: This guideline specifically addresses the setting of specifications, including universal and specific tests for new drug substances.[3]

  • ICH Q3A(R2): This provides thresholds for the reporting, identification, and qualification of impurities in new drug substances.[4]

  • ICH Q7: This outlines the Good Manufacturing Practice (GMP) standards for APIs, ensuring a robust quality system throughout the manufacturing lifecycle.[2]

Our approach, therefore, is not merely to list tests but to build a logical, risk-based framework grounded in these authoritative standards.

Core Quality Attributes and Analytical Methodologies

The quality of this compound is defined by a set of critical quality attributes (CQAs). For each CQA, we propose and compare analytical methods, providing the rationale for their selection.

Identification

This fundamental test confirms the identity of the compound, ensuring that the correct material is being evaluated.

  • Primary Method: Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and highly specific identification method. The infrared spectrum of the sample should be concordant with the spectrum of a qualified reference standard. This technique is powerful for confirming the presence of key functional groups characteristic of the molecule, such as the amide C=O stretch, C-N bonds, and C-O-C ether linkages.[5][6]

  • Confirmatory Method: Mass Spectrometry (MS) coupled with Chromatography (LC-MS or GC-MS): This provides definitive structural confirmation by determining the molecular weight of the compound. The fragmentation pattern can also serve as a fingerprint for comparison against a reference standard.[7][8]

  • Confirmatory Method: Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information, confirming the connectivity of atoms within the molecule. While not typically used for routine release testing due to cost and complexity, it is invaluable for initial characterization and reference standard qualification.[5][6]

Assay (Potency)

The assay determines the content or potency of the active substance. The choice of method involves a trade-off between specificity, precision, and laboratory resources.

  • Method A: High-Performance Liquid Chromatography (HPLC-UV): This is the gold standard for assay testing due to its high specificity, precision, and ability to simultaneously quantify impurities. A stability-indicating HPLC method separates the main peak from any degradation products or process impurities, ensuring that only the active compound is quantified.[9][10]

  • Method B: Potentiometric Titration: As piperazine derivatives are basic in nature, a non-aqueous acid-base titration is a viable alternative.[11] For instance, the United States Pharmacopeia (USP) monograph for Piperazine utilizes a titration with perchloric acid in a glacial acetic acid medium.[12] This method is rapid, cost-effective, and precise but lacks the specificity of a chromatographic method, as it may also quantify other basic impurities.

Comparative Analysis: Assay Methodologies

Parameter High-Performance Liquid Chromatography (HPLC-UV) Potentiometric Titration
Specificity High (Separates analyte from impurities)Low to Medium (Titrates all basic compounds)
Sensitivity High (Can detect low concentrations)Moderate
Simultaneous Analysis Yes (Can quantify impurities at the same time)No
Equipment Cost HighLow
Analysis Time Moderate (10-30 minutes per sample)Low (5-10 minutes per sample)
Justification Preferred method for registration and routine QC due to its ability to be stability-indicating.Suitable for in-process controls or as a secondary method where specificity is not a critical concern.
Impurities

Controlling impurities is critical to the safety and efficacy of any pharmaceutical compound. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[4]

  • Organic Impurities: The same HPLC-UV method developed for the assay should be optimized to detect and quantify all known and unknown process-related impurities.

  • Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is the standard method for quantifying residual solvents from the manufacturing process, as outlined in ICH Q3C.

  • Inorganic Impurities (Residue on Ignition): This test measures the amount of residual inorganic material after combustion. It is a general test for the presence of inorganic impurities.

The ICH Q3A(R2) guideline provides clear thresholds for action. For most APIs, impurities present at a level of 0.05% must be reported, those above 0.10% must be identified, and those above 0.15% (or 1.0 mg per day intake) must be qualified (i.e., have their safety established).[4]

Visualization of QC Workflow & Impurity Logic

The following diagrams illustrate the logical flow of the quality control process and the decision-making required for impurity management.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Confirmatory & Quantitative Analysis cluster_2 Final Review & Disposition RawMaterial Sample Receipt Appearance Appearance & Description RawMaterial->Appearance Solubility Solubility Test Appearance->Solubility Identification Identification (FTIR) Solubility->Identification Assay Assay & Impurities (HPLC) Identification->Assay ResidualSolvents Residual Solvents (GC) Assay->ResidualSolvents WaterContent Water Content (Karl Fischer) ResidualSolvents->WaterContent Review Data Review vs. Specification WaterContent->Review Decision Decision Point Review->Decision Release Batch Release Decision->Release Pass Reject Batch Rejection Decision->Reject Fail

Caption: Overall Quality Control Workflow for this compound.

Impurity_Logic Detect Impurity Detected via HPLC Compare_ID Impurity > Identification Threshold (e.g., 0.10%)? Detect->Compare_ID Characterize Characterize Structure (e.g., LC-MS, NMR) Compare_ID->Characterize Yes Report_Unspec Report as Unspecified Impurity Compare_ID->Report_Unspec No Compare_Qual Impurity > Qualification Threshold (e.g., 0.15%)? Qualify Conduct Toxicological Qualification Studies Compare_Qual->Qualify Yes Report_Spec Report as Specified Impurity Compare_Qual->Report_Spec No Characterize->Compare_Qual Qualify->Report_Spec

Caption: Decision-making flowchart for impurity characterization based on ICH Q3A thresholds.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating.

Protocol 1: Assay and Organic Impurities by HPLC-UV

1. Objective: To quantify the amount of this compound and determine the level of related organic impurities using a gradient reversed-phase HPLC method.

2. Materials & Equipment:

  • HPLC system with UV detector

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Reference Standard (RS) of this compound

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate Buffer (e.g., 10mM, pH adjusted)

  • Water (HPLC Grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 10mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5 min (10% B), 5-20 min (10-80% B), 20-25 min (80% B), 25-26 min (80-10% B), 26-30 min (10% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the Standard Preparation using the same diluent.

  • System Suitability: Inject the Standard Preparation five times. The relative standard deviation (%RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should be not more than 2.0.

  • Analysis: Inject the diluent (as a blank), the Standard Preparation, and the Sample Preparation into the chromatograph.

  • Calculations: Calculate the percentage of the main compound and each impurity using the area normalization method or against a qualified reference standard.

5. Acceptance Criteria (Example):

  • Assay: 98.0% - 102.0%

  • Any Individual Unspecified Impurity: ≤ 0.10%

  • Total Impurities: ≤ 0.5%

Summary and Conclusion

Establishing a robust quality control strategy for a novel compound like this compound requires a systematic approach grounded in established scientific principles and regulatory guidelines.[13] By integrating orthogonal analytical techniques for identification, assay, and impurity profiling, a comprehensive picture of the material's quality can be established.

The comparative analysis of methods, such as HPLC versus titration for assay, allows an organization to make risk-based decisions that align with their technical capabilities and the development stage of the product. The provided protocols and workflows serve as a detailed starting point for method development, validation, and routine implementation. This ensures that each batch of material is consistently safe, pure, and suitable for its intended use in research and drug development.

References

  • ICH Harmonised Tripartite Guideline. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ([Link])

  • ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). ([Link])

  • IntuitionLabs. Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. ([Link])

  • Pharmaguideline. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. ([Link])

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ([Link])

  • USP-NF. Piperazine Monograph. ([Link])

  • Royal Society of Chemistry. An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine. ([Link])

  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. ([Link])

  • World Health Organization. Critical review report: 2-Methyl AP-237. ([Link])

  • Wikipedia. Piperazine. ([Link])

  • PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. ([Link])

  • Sciety. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. ([Link])

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ([Link])

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ([Link])

  • Google Patents.
  • ResearchGate. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. ([Link])

  • MDPI. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. ([Link])

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ([Link])

  • DEA Diversion Control Division. 2-Methyl AP-237. ([Link])

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one. As a substituted piperazine derivative, this compound requires careful management to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Disclaimer: Specific safety data for this compound is not widely available. Therefore, this guide is based on established best practices for handling substituted piperazine derivatives and general hazardous chemical waste. The primary source of information for any chemical is its Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound before handling or disposal. This guide supplements, but does not replace, the SDS and your institution's Environmental Health & Safety (EHS) protocols.

Hazard Assessment and Characterization

Understanding the potential hazards of a compound is the first step in safe disposal. Based on its chemical structure—containing a piperazine ring, an amide linkage, and a methoxy group—we can infer several potential hazards. Piperazine derivatives are known to have a range of biological activities and can be skin or eye irritants. The primary route of disposal for such organic compounds is through a licensed hazardous waste facility, typically involving incineration.[1][2]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

The following decision tree illustrates the process for characterizing chemical waste.

WasteCharacterization start Waste Generated: This compound is_listed Is the waste an EPA F, K, P, or U-listed waste? start->is_listed exhibits_char Does the waste exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->exhibits_char No hazardous Treat as HAZARDOUS WASTE is_listed->hazardous  Yes exhibits_char->hazardous  Yes non_hazardous Manage as Non-Hazardous Waste (Consult EHS for institutional policy) exhibits_char->non_hazardous No

Caption: Waste Characterization Decision Tree.

Personal Protective Equipment (PPE) and Spill Response

Proper PPE is mandatory when handling any chemical, including its waste products.[5] In the event of an accidental release, a clear and immediate response plan is crucial to mitigate exposure and environmental contamination.

Required Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. No glove material is impervious to all chemicals, so consult the SDS or glove manufacturer's compatibility chart.

  • Body Protection: A lab coat or chemically resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If aerosols may be generated or ventilation is insufficient, a NIOSH-approved respirator is required.[2][6]

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the compound is flammable or dissolved in a flammable solvent, remove all sources of ignition.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Containment (Small Spills): For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels on an oxidizing substance.

  • Collection: Carefully collect the absorbed material and contaminated debris into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's EHS department or emergency response team immediately.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure compliance with federal and local regulations.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.[10]

  • Collect waste this compound in a dedicated waste stream.

  • Do not mix this waste with incompatible materials. While specific incompatibility data is unavailable, as a general precaution, keep it separate from:

    • Strong Oxidizing Agents

    • Strong Acids

    • Strong Bases

  • Always consult the SDS for a complete list of incompatible materials.[10]

Step 2: Containerization

The choice and handling of the waste container are regulated to prevent leaks and spills.

  • Compatibility: Use a container made of a material chemically compatible with the waste. The original product container or a designated polyethylene hazardous waste container is often suitable.[3][11]

  • Condition: The container must be in good condition, free from leaks, cracks, or deterioration.[11]

  • Closure: The container must have a secure, leak-proof lid. It must be kept closed at all times except when adding waste.[5][11] Never leave a funnel in the container.[11]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.[1]

Step 3: Labeling

Accurate and clear labeling is a primary requirement of the OSHA Hazard Communication Standard and EPA regulations.[12][13]

  • The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" .[11]

  • List the full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[11]

  • Indicate the approximate percentage of each component if it is a mixture.

  • Affix the appropriate hazard pictograms (e.g., irritant, acute toxicity) as determined from the SDS.

  • Include the date of accumulation.

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[1][11]

  • Location: Store the waste container in a secondary containment bin in a cool, dry, and well-ventilated area.

  • Segregation: Ensure the container is physically segregated from incompatible materials.[14]

  • Inspections: Inspect the SAA at least weekly for any signs of leakage, deterioration, or improper labeling.[11]

Step 5: Final Disposal

The ultimate disposal of the waste must be handled by a licensed hazardous waste management company.

  • Contact EHS: When the waste container is approximately 90% full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a pickup.[11]

  • Transportation: The waste will be transported off-site by an authorized hazardous waste transporter, accompanied by a hazardous waste manifest to track it from "cradle-to-grave."[7][15]

  • Disposal Method: The recommended disposal method for this type of organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1][2][16]

The following diagram outlines the complete disposal workflow.

DisposalWorkflow start Waste Generation (Point of Use) segregate 1. Segregate Waste (Keep from incompatibles) start->segregate containerize 2. Containerize (Use compatible, sealed container) segregate->containerize label 3. Label Container ('Hazardous Waste' + Full Chemical Name) containerize->label accumulate 4. Accumulate in SAA (Secondary containment, weekly inspection) label->accumulate ehs_contact 5. Request Pickup (Contact Institutional EHS) accumulate->ehs_contact disposal 6. Final Disposal (Licensed Incineration Facility) ehs_contact->disposal

Caption: End-to-End Hazardous Waste Disposal Workflow.

Empty Container Decontamination

Chemical containers must be properly decontaminated before disposal to prevent the introduction of hazardous materials into the non-hazardous waste stream.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.[10]

  • Collect Rinsate: The rinsate from this procedure must be collected and disposed of as hazardous waste along with the primary chemical waste.[9]

  • Deface Label: Completely remove or deface the original label on the container to avoid confusion.[10]

  • Dispose of Container: After decontamination, the container may be disposed of in the appropriate glass or plastic recycling bin, as per your institution's policy. Puncturing the container can prevent its reuse.[2]

Summary of Regulatory Requirements

Compliance with OSHA and EPA regulations is mandatory. The table below summarizes key requirements for hazardous waste generators.

AgencyRegulation/StandardKey Requirement
EPA Resource Conservation and Recovery Act (RCRA)Governs the "cradle-to-grave" management of hazardous waste, including identification, generation, transportation, and disposal.[3]
EPA 40 CFR Parts 260-279Details specific rules for waste classification, generator status, accumulation time limits, and container management.[7]
OSHA Hazard Communication Standard (29 CFR 1910.1200)Requires employers to inform and train workers on chemical hazards, ensure proper labeling of containers, and maintain accessible Safety Data Sheets (SDSs).[5][13]
OSHA Hazardous Materials (29 CFR 1910 Subpart H)Outlines standards for the storage of hazardous materials, including requirements for storage cabinets and separation of incompatible chemicals.[17]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18).
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
  • OSHA Chemical Hazards And Communication. (2022, October 5).
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • 2-Methoxyprop-1-ene Safety D
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • 2-Methoxy-1-(piperazin-1-yl)
  • Safety Data Sheet: 1-Methoxy-2-methyl-2-propanol. (2010, July 6). Fisher Scientific.
  • 1-(2-Methoxyphenyl)
  • Safety Data Sheet: 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. (2024, December 19). CymitQuimica.
  • Safety Data Sheet: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride. (2017, December 1). Key Organics.
  • Safety Data Sheet: 2-Methoxy-1-propanol. Carl ROTH.
  • ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene)
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide. Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020, May 6). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

Sources

Personal protective equipment for handling 2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Methoxy-1-(2-methylpiperazin-1-yl)ethan-1-one (often a key intermediate in kinase inhibitor synthesis) presents a specific toxicological profile driven by its piperazine core . While often less volatile than smaller amines, its structural classification as a piperazine derivative necessitates treating it as a potential respiratory and skin sensitizer .

Critical Hazard Directive:

  • Primary Risk: Respiratory Sensitization (H334) and Skin Sensitization (H317).

  • Secondary Risk: Skin/Eye Irritation or Corrosion (H314/H319) due to basicity.

  • Contraindication: Do NOT store or process with nitrosating agents (e.g., sodium nitrite), as this secondary amine motif can form carcinogenic nitrosamines.

Risk Assessment & PPE Strategy (The "Why")

Standard laboratory PPE is insufficient for piperazine derivatives due to the latency of sensitization symptoms. The following protocol is designed to prevent not just acute burns, but long-term immunological sensitization.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-gloving Strategy: 1. Inner: 4-mil Nitrile (Disposable)2. Outer: 8-mil Nitrile (Extended Cuff) or Laminate (Silver Shield®) for bulk handling.Permeation Risk: Organic amines can degrade standard nitrile. Double gloving provides a "sacrificial" outer layer. Immediate change required upon splash.[1][2]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3)Note: Safety glasses are inadequate.Caustic Vapors: Amine vapors can bypass safety glasses, causing "blue haze" (corneal edema) or direct chemical burns.
Respiratory Fume Hood (Primary) If hood is unavailable: Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).Sensitization: Piperazine dusts/mists are potent asthmagens. Inhalation triggers immune response even at low ppm.
Body Tyvek® Lab Coat (or similar impervious material) with closed wrists.Dermal Absorption: Cotton coats absorb liquids, holding the irritant against the skin. Impervious material prevents this "poultice effect."

Operational Workflow: From Storage to Synthesis

This workflow utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful before proceeding.

Phase 1: Storage & Intake
  • Storage Condition: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible. Piperazines are hygroscopic and can absorb CO₂ from air to form carbamates.

  • Segregation: Isolate from Acids (exothermic reaction) and Oxidizers .

  • Validation: Check container integrity upon receipt. If white crust is visible on the cap, CO₂ absorption has occurred; handle with increased caution as pressure may have built up.

Phase 2: Weighing & Dispensing (Critical Step)
  • Engineering Control: All weighing MUST occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer bar if the substance is a solid, as charged particles can "jump" onto gloves/cuffs.

  • Technique:

    • Pre-weigh solvent in the reaction vessel.

    • Add the piperazine derivative directly to solvent to suppress dust/vapor immediately.

    • Do not weigh on an open benchtop.

Phase 3: Reaction & Processing
  • Nitrosamine Block: Ensure no nitrite sources are present in the reaction matrix.

  • Quenching: When neutralizing reaction mixtures containing this amine, add acid slowly with cooling. The heat of neutralization can vaporize the unreacted amine, creating an inhalation hazard.

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact Drench: Wash with soap and water for 15 min.[3] Do not use organic solvents (ethanol/acetone) to clean skin; they increase absorption.Monitor for redness/itching (delayed dermatitis) for 48 hours.
Eye Contact Irrigate: Flush for 15 min minimum. Hold eyelids open.Seek ophthalmologist assessment immediately (alkaline burns penetrate deep).
Inhalation Evacuate: Move to fresh air.If wheezing occurs (asthmatic response), seek medical aid. Inform EMS of "Piperazine Sensitization."
Spill (<100g) Absorb: Use chemical spill pads or vermiculite. Do not use sawdust (fire risk with amines).Neutralize trace residues with dilute citric acid before final wipe-down.

Waste Disposal & Deactivation

Core Principle: Segregation prevents unexpected exothermic events in the waste stream.

  • Classification: Segregate as "Basic Organic Waste" .

  • Incompatibility: NEVER mix with "Acidic Organic Waste" or "Oxidizing Waste."

  • Container Prep: Triple rinse empty reagent bottles with a compatible solvent (e.g., Methanol) before disposal. Add rinsate to the reaction waste stream.

  • Labeling: Clearly mark tag with "Contains Piperazine Derivatives – Potential Sensitizer."

Visualized Safety Workflow

The following diagram illustrates the "Check-Act-Verify" loop required for handling this compound safely.

SafetyWorkflow cluster_handling Critical Exposure Zone Start Start: Reagent Retrieval Inspect Step 1: Container Inspection (Check for crystallization/pressure) Start->Inspect PPE_Don Step 2: PPE Donning (Double Nitrile + Goggles) Inspect->PPE_Don Integrity OK Waste Step 6: Waste Segregation (Basic Organic Stream) Inspect->Waste Container Compromised Environment Step 3: Engineering Controls (Fume Hood Verification) PPE_Don->Environment Handling Step 4: Weighing & Transfer (Solvent suppression method) Environment->Handling Airflow >100 fpm Decon Step 5: Decontamination (Wipe surfaces with dilute acid) Handling->Decon Decon->Waste End End: Doffing & Hand Wash Waste->End

Figure 1: Safe handling lifecycle for Piperazine derivatives, emphasizing inspection and engineering controls prior to exposure.

References & Authority

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine. (General sensitization data for piperazine class).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Piperazine dihydrochloride (Analog).

  • Thermo Fisher Scientific. Glove Selection Guide for Organic Amines.

(Note: While specific SDS data for this compound may be proprietary to specific suppliers, the protocols above are derived from "Read-Across" toxicology standards for Piperazine and secondary amine derivatives.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.